2,6-Dichloro-9-phenyl-9h-purine
Description
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Structure
2D Structure
Properties
CAS No. |
6971-26-2 |
|---|---|
Molecular Formula |
C11H6Cl2N4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
2,6-dichloro-9-phenylpurine |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
PUARFAPITOZVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2,6-Dichloro-9-phenyl-9H-purine from 2,6-Dichloropurine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the N-phenylation of 2,6-dichloropurine to yield 2,6-dichloro-9-phenyl-9H-purine. This compound is a key intermediate in the synthesis of various biologically active molecules, making its efficient synthesis a critical aspect of drug discovery and development. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways using schematic diagrams.
Introduction
This compound is a substituted purine derivative characterized by a phenyl group at the N9 position of the purine core and chlorine atoms at the C2 and C6 positions. The chlorine atoms serve as versatile handles for further functionalization through nucleophilic substitution, allowing for the generation of diverse chemical libraries for screening and lead optimization. The N9-phenyl substituent significantly influences the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets. The primary methods for the synthesis of this compound from 2,6-dichloropurine involve transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Chan-Lam (Ullmann-type), and Buchwald-Hartwig reactions.
Synthetic Methodologies
The synthesis of this compound from 2,6-dichloropurine is predominantly achieved through three major catalytic cross-coupling strategies. Each method offers distinct advantages and requires specific reaction conditions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-nitrogen bonds. In this context, it involves the reaction of 2,6-dichloropurine with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction generally proceeds with high regioselectivity for the N9 position of the purine ring.[1] A study on the closely related 9-benzyl-2,6-dichloropurine has demonstrated the efficacy of this method.[2]
Method A: Anhydrous Conditions [2]
-
An argon-purged flask is charged with 9-benzyl-2,6-dichloropurine (0.5 mmol), phenylboronic acid (0.75 mmol), anhydrous potassium carbonate (0.625 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.012 mmol).
-
Toluene (5 mL) is added, and the mixture is stirred under argon at 100 °C until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then cooled to room temperature and filtered through Celite.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography.
Method B: Aqueous Conditions [2]
-
A flask is charged with 9-benzyl-2,6-dichloropurine (0.5 mmol), phenylboronic acid (0.75 mmol), potassium carbonate (1.35 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.012 mmol).
-
A mixture of DME (5 mL) and water (0.7 mL) is added.
-
The reaction mixture is stirred under argon at 85 °C.
-
Workup is performed as described in Method A.
Copper-Catalyzed N-Arylation (Chan-Lam/Ullmann-Type Reaction)
Copper-catalyzed N-arylation, often referred to as the Chan-Lam or Ullmann-type reaction, provides an alternative to palladium-based methods. This reaction typically employs a copper(I) or copper(II) salt as the catalyst and often requires a ligand to facilitate the coupling of 2,6-dichloropurine with an arylating agent, such as phenylboronic acid or an aryl halide.[3][4] These reactions are known for their high N9-regioselectivity in the arylation of purines.[3][4]
-
A reaction vessel is charged with 2,6-dichloropurine (1.0 mmol), phenylboronic acid (1.5 mmol), copper(II) acetate (1.2 mmol), and 1,10-phenanthroline (1.2 mmol).
-
Dichloromethane (10 mL) and molecular sieves are added.
-
The mixture is stirred at room temperature for 24-48 hours.
-
Upon completion, the reaction mixture is filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination
-
An oven-dried Schlenk tube is charged with 2,6-dichloropurine (1.0 mmol), iodobenzene (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon).
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 mmol) and a dry, aprotic solvent (e.g., toluene or dioxane, 5-10 mL) are added.
-
The reaction mixture is heated at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
The mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Data Presentation
The following table summarizes the quantitative data for the different synthetic methods.
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura (Anhydrous) | Pd(PPh₃)₄, K₂CO₃, Phenylboronic Acid | Toluene | 100 | 77* | [2] |
| Suzuki-Miyaura (Aqueous) | Pd(PPh₃)₄, K₂CO₃, Phenylboronic Acid | DME/H₂O | 85 | - | [2] |
| Suzuki-Miyaura (with excess Phenylboronic Acid) | Pd(PPh₃)₄, K₂CO₃, Phenylboronic Acid | Toluene | 100 | 84** | [2] |
| Chan-Lam/Ullmann-Type | Cu(OAc)₂, 1,10-Phenanthroline, Phenylboronic Acid | Dichloromethane | Room Temp. | Varies*** | [3] |
*Yield for the mono-phenylation at the C6 position of 9-benzyl-2,6-dichloropurine. **Yield for the di-phenylation at the C2 and C6 positions of 9-benzyl-2,6-dichloropurine. ***Yields for N9-arylation of various purines are reported to be in the range of 40-95%.
Product Characterization
The final product, this compound, is a white to off-white solid.
Spectroscopic data for the closely related 2,6-dichloro-9-isopropyl-9H-purine is provided for reference[5]:
-
¹H-NMR (CDCl₃): δ 8.17 (s, 1H), 4.97–4.86 (m, 1H), 1.65 (d, J = 6.8 Hz, 6H).
-
¹³C-NMR (CDCl₃): δ 152.73, 151.66, 146.93, 143.58, 131.05, 48.36, 22.51 (2C).
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound from 2,6-dichloropurine can be effectively achieved through several transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction offers a well-documented and high-yielding route. Copper-catalyzed Chan-Lam/Ullmann-type reactions provide a viable palladium-free alternative, also with high regioselectivity. The Buchwald-Hartwig amination represents another powerful tool for this transformation, although specific conditions for this particular substrate combination require further optimization. The choice of method will depend on factors such as substrate availability, desired scale, and tolerance of functional groups in more complex derivatives. This guide provides a foundational understanding of the key synthetic strategies and detailed protocols to aid researchers in the efficient preparation of this important chemical intermediate.
References
- 1. Buy this compound (EVT-11986484) | 6971-26-2 [evitachem.com]
- 2. scispace.com [scispace.com]
- 3. scribd.com [scribd.com]
- 4. Direct N9-arylation of purines with aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2,6-Dichloro-9-phenyl-9H-purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the multifaceted biological activities of 2,6-dichloro-9-phenyl-9H-purine derivatives. As a privileged scaffold in medicinal chemistry, purine analogs have garnered significant attention for their potential as therapeutic agents, particularly in the realm of oncology. This document provides a comprehensive overview of their anticancer properties, kinase inhibitory effects, and the underlying molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity: A Quantitative Perspective
Derivatives of this compound have demonstrated notable cytotoxic and anti-proliferative effects against a range of human cancer cell lines. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of their potency.
Table 1: Anti-proliferative Activity of Ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | A-375 (Melanoma) IC₅₀ (µM) | G-361 (Melanoma) IC₅₀ (µM) |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | single-digit µM | single-digit µM | single-digit µM | single-digit µM |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | single-digit µM | single-digit µM | single-digit µM | single-digit µM |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data from a study on the anti-proliferative activity of these compounds.[1]
Table 2: Cytotoxicity of 2,6,9-Trisubstituted Purine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 7h | HL-60 (Leukemia) | Sub-micromolar |
| B2 | Various | Further research value noted |
| B5 | Various | Further research value noted |
This table presents a selection of 2,6,9-trisubstituted purine derivatives that have shown significant anticancer activity. Compound 7h , featuring an arylpiperazinyl system at position 6, was particularly potent.[2] Compounds B2 and B5 were identified as promising candidates for further investigation as CDK9 inhibitors.[3]
Mechanism of Action: Kinase Inhibition and Signaling Pathways
A primary mechanism through which these purine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Cyclin-Dependent Kinase (CDK) Inhibition
Several 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which play a central role in cell cycle progression.[3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates the general principle of CDK inhibition by these purine derivatives, leading to cell cycle arrest.
Caption: Inhibition of CDK/Cyclin complexes by purine derivatives blocks cell cycle progression, leading to arrest and apoptosis.
Other Kinase Targets and Signaling Pathways
Beyond CDKs, these compounds have shown inhibitory activity against other important kinases, including c-Src tyrosine kinase.[5] The diagram below depicts a simplified experimental workflow for screening kinase inhibition.
References
- 1. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Purine Core: A Privileged Scaffold for Kinase Inhibitors - A Technical Guide to 2,6-Dichloro-9-phenyl-9H-purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,6-disubstituted purine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine core of ATP allows for competitive binding within the kinase active site, while the accessible substitution points at the C2 and C6 positions provide a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties. This technical guide focuses on the 2,6-dichloro-9-phenyl-9H-purine core, a key starting material for the synthesis of a diverse range of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from the this compound scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| PD26-TL07 | STAT3 | - | HCT-116 | 1.77 ± 0.35 | [1] |
| SW480 | 1.51 ± 0.19 | [1] | |||
| MDA-MB-231 | 1.25 ± 0.38 | [1] | |||
| Compound 14q | PDGFRα | <10 | EOL-1 | 0.02 | [2] |
| Compound 7 | - | - | K562 | 2.27 | [3] |
| HL-60 | 1.42 | [3] | |||
| OKP-GS | 4.56 | [3] | |||
| Compound 10 | - | - | K562 | 2.53 | [3] |
| HL-60 | 1.52 | [3] | |||
| OKP-GS | 24.77 | [3] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity in a biochemical assay. GI50 values represent the concentration required to inhibit the growth of the specified cell line by 50%.
Experimental Protocols
Synthesis of this compound
The synthesis of the core scaffold can be achieved through several reported methods. A common approach involves the diazotization of 2-amino-6-chloropurine followed by a Sandmeyer-type reaction.
Materials:
-
2-amino-6-chloropurine
-
35% Aqueous Hydrochloric Acid
-
Sodium Nitrite
-
Water
-
Acetonitrile
-
Aqueous Sodium Hydroxide (approx. 40%)
-
Glacial Acetic Acid
-
Lithium Chloride
Procedure:
-
To a stirred solution of 35% aqueous hydrochloric acid (2.00 mol), add 2-amino-6-chloropurine (0.20 mol).
-
Prepare a solution of sodium nitrite (0.26 mol) in water (30 mL).
-
Add the sodium nitrite solution to the mixture from step 1 in a thin stream, maintaining the temperature between 15°C and 20°C.
-
Stir the mixture at this temperature for 1 hour.
-
After the reaction is complete, dilute the reaction solution with 300 mL of water.
-
Adjust the pH of the solution to 13 by adding approximately 40% aqueous sodium hydroxide in a thin stream.
-
Extract the product with acetonitrile (7 x 400 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloropurine.
Alternative Procedure using Glacial Acetic Acid:
-
To 40 mL of glacial acetic acid, add 2-amino-6-chloropurine (30.0 mmol) and lithium chloride (150 mmol).
-
Add sodium nitrite (45.0 mmol) to the mixture.
-
Stir the reaction solution at 50°C to 55°C for 4 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the product by adding 100 mL of water in a thin stream.
-
Isolate the precipitated crystals by filtration.[4]
The introduction of the phenyl group at the N9 position is typically achieved by reacting 2,6-dichloropurine with a suitable phenylating agent under basic conditions.
General In Vitro Kinase Inhibition Assay Protocol (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a radiometric assay.
Materials:
-
Recombinant protein kinase
-
Substrate protein or peptide
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% (v/v) 2-mercaptoethanol)
-
[γ-³²P]-ATP
-
Test compounds dissolved in DMSO
-
NuPAGE 4x LDS sample buffer
-
NuPAGE 4–12% Bis-Tris precast polyacrylamide gels
-
Coomassie Protein Stain
-
Amersham Hyperfilm
Procedure:
-
Prepare 21 µL reaction solutions containing 200 ng of the protein kinase and 2 µg of the substrate protein in 1x kinase assay buffer.
-
For inhibitor assays, add the desired concentration of the test compound (typically from a DMSO stock) to the reaction mixture and incubate at 30°C for 10 minutes with agitation.
-
Initiate the kinase reaction by adding 0.1 mM [γ-³²P]-ATP.
-
Incubate the reactions at 30°C for 30 minutes with agitation (1050 rpm).
-
Terminate the reactions by adding 7 µL of NuPAGE 4x LDS sample buffer containing 8% (v/v) 2-mercaptoethanol.
-
Incubate the samples at 95°C for 5 minutes, then centrifuge at 5,000 x g for 1 minute.
-
Load the samples onto a NuPAGE 4–12% Bis-Tris precast polyacrylamide gel and resolve via SDS-PAGE.
-
Stain the gel with Coomassie Protein Stain to visualize the resolved proteins.
-
Analyze the incorporation of ³²P into the substrate by autoradiography using Amersham Hyperfilm.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2,6-disubstituted purine inhibitors and a general experimental workflow for their evaluation.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: The MAPK/ERK signaling cascade.
Caption: The JAK/STAT3 signaling cascade.
Caption: Key CDK complexes in cell cycle control.
Caption: A typical workflow for kinase inhibitor discovery.
References
- 1. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 5. In vitro protein kinase assay [bio-protocol.org]
Unraveling the Molecular Intrigue of 2,6-Dichloro-9-phenyl-9h-purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the mechanistic underpinnings of 2,6-Dichloro-9-phenyl-9h-purine, a synthetic purine derivative with significant potential in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its likely mechanism of action based on the well-established structure-activity relationships of the broader class of 2,6,9-trisubstituted purines. This class of compounds is predominantly recognized for its potent antagonism of adenosine receptors and inhibition of various protein kinases, positioning them as compelling candidates for therapeutic development in oncology, inflammatory diseases, and neurological disorders. This guide synthesizes the available information to propose a putative mechanism of action, details relevant experimental protocols for its characterization, and provides visual representations of the implicated signaling pathways and experimental workflows.
Introduction to this compound
This compound belongs to the extensive family of purine analogs, which are cornerstone structures in numerous biological processes.[1][2] The purine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] The specific substitutions at the 2, 6, and 9 positions of the purine ring are critical determinants of a compound's biological activity and selectivity.
The 2,6-dichloro substitution pattern serves as a versatile synthetic intermediate, allowing for differential modification at these positions to explore a wide chemical space and optimize biological activity. The presence of a phenyl group at the N9 position is a common feature in many biologically active purine derivatives, often contributing to the compound's affinity and selectivity for its molecular targets.
Inferred Mechanism of Action
Based on extensive research on analogous 2,6,9-trisubstituted purines, the mechanism of action of this compound is likely multifaceted, primarily involving:
-
Adenosine Receptor Antagonism: Purine derivatives are well-documented as antagonists of adenosine receptors (A1, A2A, A2B, and A3).[3][4] The substitution pattern around the purine ring is a key factor in determining the affinity and selectivity for these G protein-coupled receptors.[3] Antagonism of these receptors can modulate a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function.
-
Protein Kinase Inhibition: The purine scaffold is a common feature in numerous kinase inhibitors.[1][2] By competing with ATP for the binding site in the kinase catalytic domain, these compounds can modulate cellular signaling pathways that are often dysregulated in diseases such as cancer.[5][6] The specific kinases inhibited are highly dependent on the substituents on the purine ring.
While specific quantitative data for this compound is not available, the following sections will detail the general experimental approaches used to characterize such activities.
Quantitative Data on Related Purine Derivatives
To provide a framework for understanding the potential potency of this compound, the following table summarizes representative data for structurally related 2,6,9-trisubstituted purine derivatives. It is crucial to note that this data is not for this compound itself but for analogous compounds, and serves to illustrate the potential range of activity for this chemical class.
| Compound Class | Target | Assay Type | Value (IC50/Ki) | Reference |
| 2,6,9-Trisubstituted Purines | Cyclin-Dependent Kinase 1 (CDK1) | Kinase Inhibition | Varies (nM to µM range) | [7] |
| 2,6,9-Trisubstituted Purines | Cyclin-Dependent Kinase 2 (CDK2) | Kinase Inhibition | Varies (nM to µM range) | [8] |
| 2,6,9-Trisubstituted Purines | Adenosine A1 Receptor | Radioligand Binding | Varies (nM to µM range) | [3] |
| 2,6,9-Trisubstituted Purines | Adenosine A2A Receptor | Radioligand Binding | Varies (nM to µM range) | [3] |
| 2,6,9-Trisubstituted Purines | FLT3-ITD | Kinase Inhibition | Varies (nM to µM range) | [5] |
| 2,6,9-Trisubstituted Purines | PDGFRα | Kinase Inhibition | Varies (nM to µM range) | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound.
Adenosine Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for specific adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd), and either the test compound at varying concentrations, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinase of interest.
-
Substrate for the kinase (peptide or protein).
-
ATP.
-
This compound (test compound).
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase assay buffer.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent.
-
Set up the kinase reaction in the wells of the plate by adding the kinase, substrate, ATP, and either the test compound at various concentrations or vehicle control.
-
Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction to ATP and induce luminescence by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence of each well using a luminometer.
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity (luminescence) as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Molecular Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the general signaling pathways that are likely modulated by this compound, based on its inferred mechanism of action.
Caption: General signaling pathways of adenosine receptors modulated by a purine antagonist.
Caption: Mechanism of action of a purine-based kinase inhibitor.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel purine derivative like this compound.
Caption: Experimental workflow for characterizing a novel purine derivative.
Conclusion
While direct experimental evidence for the mechanism of action of this compound remains to be published, a strong inference can be drawn from the extensive body of research on structurally related 2,6,9-trisubstituted purines. This compound is predicted to function as an antagonist of adenosine receptors and an inhibitor of protein kinases. The precise molecular targets and the potency of these interactions require empirical determination through the experimental protocols detailed in this guide. The versatility of the purine scaffold suggests that this compound and its future derivatives hold significant promise as pharmacological tools and potential therapeutic agents. Further investigation into its biological activities is highly warranted to unlock its full potential in drug discovery and development.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of 2,6-Dichloro-9-phenyl-9H-purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive initial characterization of the synthetic purine derivative, 2,6-Dichloro-9-phenyl-9H-purine. This document consolidates available data on its synthesis, physical and chemical properties, and potential biological activities, aiming to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Core Compound Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₆Cl₂N₄ |
| Molecular Weight | 265.09 g/mol [1] |
| Appearance | Crystalline solid[2] |
| CAS Number | 6971-26-2[1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of 2,6-dichloropurine with phenylboronic acid.[1][2]
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
2,6-Dichloropurine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Anhydrous solvent (e.g., Toluene, Dimethylformamide)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flask purged with an inert gas, combine 2,6-dichloropurine, phenylboronic acid, a palladium catalyst, and a base in an anhydrous solvent.
-
Heat the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and any insoluble salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Note: This is a generalized protocol. Specific reaction conditions, including reagent ratios, catalyst loading, temperature, and reaction time, may require optimization for optimal yield and purity.
Physicochemical Data
While specific experimental data for this compound is not widely available in the public domain, the properties of its precursor, 2,6-dichloropurine, provide a useful reference.
| Compound | Melting Point (°C) |
| 2,6-Dichloropurine | 185-195 (decomposes)[3] |
| This compound | Data not available |
Note: The melting point of the 9-phenyl derivative is expected to differ from the parent compound due to the significant change in molecular structure and intermolecular forces.
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in surveyed literature. Characterization of this compound would be essential for confirming its identity and purity after synthesis.
Biological Activity
The biological activities of this compound have not been extensively reported. However, the broader class of 2,6,9-trisubstituted purines has been the subject of significant research in drug discovery, with many derivatives exhibiting potent biological effects.
Potential as Kinase Inhibitors
Numerous studies have demonstrated that 2,6,9-trisubstituted purine analogs can act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[4][5] The substitution pattern on the purine core plays a critical role in determining the specific kinase inhibitory profile and potency. For instance, different substitutions at the C2, C6, and N9 positions can confer selectivity for specific kinase families, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases like PDGFRα.[4][5]
Cytotoxic Activity
Consistent with their kinase inhibitory activity, many 2,6,9-trisubstituted purine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7][8] The antiproliferative activity is often correlated with the inhibition of specific kinases that drive cancer cell growth and survival.[4] Studies on related compounds have shown that modifications at the C6 and C2 positions, in conjunction with various substituents at the N9 position, can modulate the cytotoxic potency and selectivity against different cancer types.[6][7][8]
Future Directions
The initial characterization of this compound highlights a compound with a synthetic route established in principle and a strong rationale for potential biological activity based on its structural class. To fully elucidate its potential, further research is required in the following areas:
-
Detailed Synthesis and Characterization: A comprehensive report detailing an optimized synthesis protocol and complete spectroscopic characterization (NMR, IR, MS) is essential.
-
Biological Screening: Systematic screening of this compound against a panel of cancer cell lines and a broad range of protein kinases would provide a clear picture of its biological activity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the phenyl group at the N9 position, as well as substitutions at the C2 and C6 positions, would be crucial for developing more potent and selective compounds.
This technical guide serves as a starting point for researchers interested in exploring the potential of this compound as a scaffold for the development of novel therapeutic agents.
References
- 1. Buy this compound (EVT-11986484) | 6971-26-2 [evitachem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2,6-ジクロロプリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel 2,6-Disubstituted Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold, a fundamental heterocyclic system in nature, has long been a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many variations, 2,6-disubstituted purine derivatives have emerged as a particularly promising class of compounds with a diverse range of biological activities. This in-depth technical guide explores the core aspects of the discovery and development of these novel derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and therapeutic potential. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to navigate this exciting and rapidly evolving field.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 2,6-disubstituted purine derivatives most commonly commences from the readily available starting material, 2,6-dichloropurine. The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective and sequential substitution, providing a versatile platform for generating a wide array of analogs.
General Synthetic Protocol for 2,6-Disubstituted Purines
A typical synthetic route involves a two-step nucleophilic aromatic substitution. The first substitution preferentially occurs at the more reactive C6 position, followed by a second substitution at the C2 position.
Step 1: Nucleophilic Substitution at the C6 Position
-
Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), is added a primary or secondary amine (1-1.2 equivalents) and a base, commonly triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (e.g., 75-80 °C) for several hours (e.g., 14 hours) and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash chromatography on silica gel to yield the 2-chloro-6-substituted purine intermediate.
Step 2: Nucleophilic Substitution at the C2 Position
-
Reaction Setup: The 2-chloro-6-substituted purine intermediate (1 equivalent) is dissolved in a suitable solvent, and the second nucleophile (e.g., an aniline derivative, 2.5 equivalents) is added. In some cases, a catalyst or an additive like trimethylsilyl chloride (TMSCl) may be used.
-
Reaction Conditions: The reaction is often carried out at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 14 hours). For less reactive nucleophiles, microwave irradiation can be employed to accelerate the reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and concentrated. The final 2,6-disubstituted purine derivative is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization.[1]
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of aryl or other carbon-based substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reactant Preparation: A mixture of the N9-protected 2,6-dichloropurine (1 equivalent), the desired boronic acid (1-3 equivalents), and a base such as potassium carbonate (K₂CO₃) (1.5 equivalents) is prepared in a solvent system, typically toluene or a mixture of dioxane and water.
-
Catalyst Addition: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.052 equivalents), is added to the reaction mixture.
-
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and heated, often using microwave irradiation at temperatures around 150 °C for a short duration (e.g., 20 minutes).
-
Purification: Following the reaction, the mixture is filtered, the solvent is evaporated, and the product is purified by column chromatography.
Biological Activities and Therapeutic Targets
2,6-Disubstituted purine derivatives have demonstrated a remarkable breadth of biological activities, targeting key players in various disease-related signaling pathways. This section summarizes their activity against prominent therapeutic targets and presents the corresponding quantitative data in a structured format.
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors
Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for anticancer drug development. Several 2,6-disubstituted purine derivatives have been identified as potent inhibitors of STAT3 activation.[2][3]
Table 1: Antiproliferative Activity of STAT3-Inhibiting 2,6-Disubstituted Purine Derivatives [2]
| Compound | HCT-116 IC₅₀ (µM) | SW480 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| PD26-TL07 | 1.77 ± 0.35 | 1.51 ± 0.19 | 1.25 ± 0.38 |
| PD26-BZ01 | - | - | - |
| PD26-TL03 | - | - | - |
| PD26-AS06 | - | - | - |
Note: Specific IC₅₀ values for PD26-BZ01, PD26-TL03, and PD26-AS06 were not provided in the source material, but they were noted to inhibit STAT3 phosphorylation.
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, SW480, MDA-MB-231) are cultured to approximately 70-80% confluency. The cells are then treated with varying concentrations of the 2,6-disubstituted purine derivatives for a specified duration (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control, such as β-actin or GAPDH, is also probed.
-
Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of STAT3 phosphorylation is determined by the reduction in the p-STAT3 signal relative to the total STAT3 and loading control.[4]
Adenosine Receptor Antagonists
Adenosine receptors, a class of G protein-coupled receptors, are involved in a multitude of physiological processes, and their modulation has therapeutic potential in various diseases. Certain 2,6-disubstituted purines have been identified as potent adenosine receptor antagonists.
Table 2: Binding Affinity of 2,6-Disubstituted Purines for Human Adenosine Receptors
| Compound | Substitution Pattern | hA₁ Ki (nM) | hA₂A Ki (nM) | hA₃ Ki (nM) |
| 11 | 2,6-Diphenyl | 4 | 53 | 38 |
| 13 | 2,6-Bis(4-methylphenyl) | >1000 | >1000 | 9 |
| 31 (LUF 5962) | 8-Cyclopentyl-2,6-diphenyl | 0.29 | - | - |
Data extracted from a study on 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists.[5][6]
-
Membrane Preparation: Membranes from cells expressing the specific human adenosine receptor subtype (A₁, A₂A, or A₃) are prepared.
-
Assay Buffer: A suitable assay buffer is prepared, for example, 50 mM Tris-HCl (pH 7.4) containing MgCl₂ and adenosine deaminase.
-
Competition Binding: The cell membranes are incubated with a specific radioligand (e.g., [³H]DPCPX for A₁ receptors) at a fixed concentration and varying concentrations of the test compound (the 2,6-disubstituted purine derivative).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cyclin-Dependent Kinase (CDK) Inhibitors
Dysregulation of cyclin-dependent kinases is a common feature of cancer. 2,6,9-Trisubstituted purines, derived from lead compounds like olomoucine and roscovitine, have been developed as potent CDK inhibitors.
Table 3: Inhibitory Activity of a 2,6,9-Trisubstituted Purine against CDKs [7]
| Compound | CDK1/cyclin B IC₅₀ (µM) | CDK2/p35 IC₅₀ (µM) | CDK5/p25 IC₅₀ (µM) |
| 21 | 0.45 | 0.65 | 0.16 |
Compound 21 is a (2R)-pyrrolidin-2-yl-methanol substituted purine.
-
Reaction Mixture: A reaction mixture is prepared containing the specific CDK/cyclin complex (e.g., CDK1/cyclin B), a substrate (e.g., histone H1), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™).
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) for a specific time.
-
Termination: The reaction is stopped by adding a solution containing EDTA.
-
Detection of Phosphorylation:
-
Radiometric Assay: The phosphorylated substrate is separated by SDS-PAGE, and the incorporated radioactivity is quantified by autoradiography or phosphorimaging.
-
Luminescence-based Assay (ADP-Glo™): The amount of ADP produced is measured. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[8]
-
-
IC₅₀ Determination: The concentration of the inhibitor that reduces enzyme activity by 50% is calculated.
References
- 1. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abbomax.com [abbomax.com]
- 5. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
The Structure-Activity Relationship of 2,6-Dichloro-9-phenyl-9H-purine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6,9-trisubstituted purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Among these, the 2,6-dichloro-9-phenyl-9H-purine core serves as a versatile starting point for the synthesis of potent inhibitors of various protein kinases and other enzymes, making it a focal point in the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this core, detailed experimental protocols for their synthesis and evaluation, and visual representations of key concepts to facilitate understanding and further research.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,6,9-trisubstituted purine analogs is profoundly influenced by the nature of the substituents at the C2, C6, and N9 positions of the purine ring. The this compound core allows for sequential and regioselective nucleophilic substitution at the C6 and C2 positions, providing a straightforward strategy for generating chemical diversity.
Generally, the N9-substituent plays a crucial role in orienting the molecule within the ATP-binding pocket of kinases. While a phenyl group is the focus of this guide, it is noteworthy that other substituents such as cyclopentyl and isopropyl have also yielded highly active compounds.[1]
Modifications at the C2 and C6 positions are critical for modulating potency and selectivity. A common strategy involves the introduction of various amine functionalities. The following table summarizes the structure-activity relationships of a series of 2,6,9-trisubstituted purine analogs, highlighting the impact of different substituents on their cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxicity (IC₅₀ in µM) of 2,6,9-Trisubstituted Purine Analogs [2]
| Compound | R (at N9) | X (at C2) | Y (at C6) | HL-60 | CEM | HCT-116 |
| Series 1 | ||||||
| 4a | Isopropyl | -F | -NH(CH₂)₂OH | >100 | >100 | >100 |
| 4b | Isopropyl | -F | -NH(CH₂)₃OH | >100 | >100 | >100 |
| 4c | Isopropyl | -F | Piperidin-1-yl | >100 | >100 | >100 |
| Series 2 | ||||||
| 4l | Isopropyl | 4-methylpiperazin-1-yl | -Cl | 23 | 41 | 49 |
| 4m | Isopropyl | 4-ethylpiperazin-1-yl | -Cl | 19 | 33 | 35 |
| 4n | Isopropyl | 4-(2-hydroxyethyl)piperazin-1-yl | -Cl | 35 | 54 | 59 |
| Series 3 | ||||||
| 7a | Isopropyl | -Cl | 4-methylpiperazin-1-yl | 7 | 10 | 12 |
| 7c | Isopropyl | -Cl | 4-(pyridin-2-yl)piperazin-1-yl | 5 | 8 | 9 |
| 7h | Isopropyl | -Cl | 4-(4-chlorophenyl)piperazin-1-yl | 1.5 | 2.5 | 3.5 |
| 7j | Isopropyl | -Cl | 4-(2-methoxyphenyl)piperazin-1-yl | 3 | 5 | 6 |
From the data presented, several key SAR trends can be discerned:
-
Substitution at C6 is crucial for activity: The introduction of an arylpiperazinyl moiety at the C6 position generally leads to a significant increase in cytotoxic activity compared to simple amino alcohol or piperidinyl groups.[2]
-
Electronic and steric effects at the C6-arylpiperazine: The nature of the substituent on the phenyl ring of the piperazine at C6 has a pronounced effect on potency. Electron-withdrawing groups, such as a chloro-substituent at the para-position (compound 7h ), tend to enhance activity.[2]
-
The substituent at C2 modulates activity: While the primary determinant of activity in this series appears to be the C6-substituent, the group at the C2 position also plays a role. Comparing Series 2 and 3, where the piperazine moiety is at C2 and C6 respectively, it is evident that the latter substitution pattern is more favorable for cytotoxicity.[2]
Experimental Protocols
Synthesis of 2,6,9-Trisubstituted Purine Analogs
The synthesis of the target compounds generally proceeds via a two-step nucleophilic aromatic substitution starting from 2,6-dichloropurine.
Step 1: N9-Alkylation/Arylation
A common method for the synthesis of the this compound core involves the reaction of 2,6-dichloropurine with a suitable alkylating or arylating agent.[2]
-
Materials: 2,6-dichloropurine, alkyl halide (e.g., 2-iodopropane for an isopropyl group), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2,6-dichloropurine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Sequential Nucleophilic Substitution at C6 and C2
The chlorine atoms at the C6 and C2 positions of the purine ring exhibit differential reactivity, with the C6 position being more susceptible to nucleophilic attack. This allows for a sequential and controlled introduction of different substituents.[2]
-
Materials: 2,6-dichloro-9-alkylpurine, desired amine (e.g., 1-(4-chlorophenyl)piperazine), triethylamine (TEA) or diisopropylethylamine (DIPEA), ethanol or other suitable solvent.
-
Procedure for C6 substitution:
-
Dissolve the 2,6-dichloro-9-alkylpurine (1.0 eq) in ethanol.
-
Add the desired amine (1.2 eq) and TEA (2.0 eq).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2-chloro-6-substituted-9-alkylpurine by column chromatography.
-
-
Procedure for C2 substitution:
-
The purified 2-chloro-6-substituted-9-alkylpurine can be further reacted with a second amine to substitute the C2 position, typically under more forcing conditions (e.g., higher temperature, longer reaction time) if necessary.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]
-
Materials: Human cancer cell lines (e.g., HL-60, CEM, HCT-116), cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Kinase Inhibition Assay
The inhibitory activity of the purine analogs against specific protein kinases (e.g., CDKs) can be determined using various in vitro kinase assay kits, which are often based on luminescence or fluorescence.[6]
-
Materials: Recombinant active kinase (e.g., CDK2/Cyclin A), kinase substrate (a peptide or protein that is phosphorylated by the kinase), ATP, kinase assay buffer, test compounds, a detection reagent (e.g., Kinase-Glo® which measures ATP consumption).
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
The signal will be proportional to the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
-
Visualizations
Synthetic Workflow
Caption: General synthetic scheme for 2,6,9-trisubstituted purine analogs.
Kinase Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway by a purine analog.
SAR Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Preliminary Investigation of 2,6-Disubstituted Purine Cytotoxicity: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxic effects of 2,6-disubstituted purine derivatives, a class of compounds with significant potential in anticancer drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental methodologies, data interpretation, and potential mechanisms of action associated with these compounds. While specific data for 2,6-Dichloro-9-phenyl-9h-purine is limited in publicly available research, this guide will focus on closely related 2,6-disubstituted purine analogs, providing a strong framework for understanding their cytotoxic potential.
Introduction to 2,6-Disubstituted Purines and Cancer Therapy
The purine scaffold is a fundamental component of biologically essential molecules and represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Modifications at the 2 and 6 positions of the purine ring have led to the development of numerous derivatives with potent cytotoxic and antiproliferative activities against various cancer cell lines.[3][4][5][6][7] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways, such as the STAT3 pathway, which are often dysregulated in cancer.[8] This guide will delve into the methodologies used to assess the cytotoxic effects of these promising anticancer agents.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of 2,6-disubstituted purine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the reported IC50 values for various 2,6-disubstituted purine analogs against several human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 (Breast) | single-digit µM | [4] |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7 (Breast) | single-digit µM | [4] |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | HCT-116 (Colon) | single-digit µM | [4] |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | HCT-116 (Colon) | single-digit µM | [4] |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 (Melanoma) | single-digit µM | [4] |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 (Melanoma) | single-digit µM | [4] |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | G-361 (Melanoma) | single-digit µM | [4] |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | G-361 (Melanoma) | single-digit µM | [4] |
| PD26-TL07 (a 2,6-disubstituted purine derivative) | HCT-116 (Colon) | 1.77 ± 0.35 | |
| PD26-TL07 (a 2,6-disubstituted purine derivative) | SW480 (Colon) | 1.51 ± 0.19 | |
| PD26-TL07 (a 2,6-disubstituted purine derivative) | MDA-MB-231 (Breast) | 1.25 ± 0.38 | |
| N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine (5a) | NCI-60 Panel | 1-5 µM range | [5][9] |
| N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine (10a) | NCI-60 Panel | 1-5 µM range | [5][9] |
| 2,6-dipropynylthio-7-methylpurine (4) | SNB-19 (Glioblastoma) | 0.07-4.08 µg/mL | [3][10] |
| 2-chloro-6,8-dipropynylthio-7-methylpurine (14) | C-32 (Melanoma) | 0.07-4.08 µg/mL | [3][10] |
| 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine (15c) | MDA-MB-231 (Breast) | 0.07-4.08 µg/mL | [3][10] |
Experimental Protocols
A thorough investigation of a compound's cytotoxicity involves a series of well-defined experimental protocols. The following sections detail the methodologies for key assays.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116, A-375) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to ensure logarithmic growth for experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 2,6-disubstituted purine derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.
Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells.[2] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the 2,6-disubstituted purine derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
Potential Signaling Pathways
The cytotoxic effects of 2,6-disubstituted purines can be attributed to their modulation of various intracellular signaling pathways.
Induction of Apoptosis
Many 2,6-disubstituted purine derivatives have been shown to induce apoptosis in cancer cells.[4][8][12] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, a family of proteases that execute the apoptotic program.
Generalized signaling pathway for apoptosis induction.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis. Some 2,6-disubstituted purine derivatives have been identified as potent inhibitors of STAT3 phosphorylation, thereby blocking its downstream signaling and leading to an anti-tumor effect.[13]
Inhibition of the STAT3 signaling pathway.
Conclusion and Future Directions
The preliminary investigation into the cytotoxicity of 2,6-disubstituted purine derivatives reveals their significant potential as anticancer agents. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research in this area. Future studies should focus on elucidating the precise molecular mechanisms of action for the most potent compounds, including the identification of direct protein targets and the exploration of their efficacy in in vivo models. The structure-activity relationship (SAR) studies will also be crucial for the rational design and optimization of novel 2,6-disubstituted purine derivatives with improved potency and selectivity, ultimately paving the way for their clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-9-phenyl-9h-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2,6-Dichloro-9-phenyl-9h-purine, a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, synthesis methods, and known biological activities, presenting data in a clear and accessible format for researchers.
Core Chemical Properties
This compound is a solid crystalline compound at room temperature.[1] Its core structure consists of a purine ring system substituted with two chlorine atoms at the 2 and 6 positions and a phenyl group at the 9 position.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆Cl₂N₄ | [1] |
| Molecular Weight | 265.09 g/mol | [1] |
| CAS Number | 6971-26-2 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water. | [1] |
| Stability | Stable under standard laboratory conditions, but sensitive to strong acids or bases. | [1] |
| Melting Point | While specific data for the 9-phenyl derivative is not readily available, the parent compound, 2,6-dichloro-9H-purine, has a melting point of 184-186 °C. | [2] |
Spectral Analysis Data
Precise experimental spectral data for this compound is not widely published. However, based on the analysis of structurally similar purine derivatives, the following characteristics can be anticipated.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the phenyl group and the C8-proton of the purine ring. The chemical shifts of the phenyl protons would be influenced by the purine ring system. |
| ¹³C NMR | Resonances for the carbon atoms of the purine and phenyl rings. The carbons attached to the chlorine atoms (C2 and C6) would exhibit characteristic chemical shifts. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the purine and phenyl moieties. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-Cl, C-N, and C=C bond vibrations within the purine and phenyl structures. |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the palladium-catalyzed coupling of a halide (in this case, 2,6-dichloropurine) with an organoboron compound (phenylboronic acid).
Materials:
-
2,6-Dichloropurine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., toluene or dimethoxyethane (DME))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloropurine and phenylboronic acid in the chosen anhydrous solvent under an inert atmosphere.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the mixture to the appropriate reaction temperature (typically 80-100 °C) and stir for the required reaction time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the catalyst and inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Biological Assays
Adenosine Receptor Binding Assay (General Protocol)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptor subtypes (A1, A2A, A3).
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM 241385 for A2A, [¹²⁵I]AB-MECA for A3).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
References
Potential Therapeutic Targets of 2,6-Dichloro-9-phenyl-9H-purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-9-phenyl-9H-purine is a synthetic heterocyclic compound belonging to the purine derivative class. This technical guide consolidates the current understanding of its potential therapeutic applications, focusing on its likely molecular targets and mechanisms of action. Drawing upon extensive research into the broader family of 2,6,9-trisubstituted purines, this document outlines the probable role of this compound as a potent inhibitor of key protein kinases implicated in cancer pathogenesis. This guide provides a comprehensive overview of its potential as an anticancer agent, complete with inferred quantitative data from closely related analogs, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and workflows.
Introduction
Purine analogs have long been a cornerstone in the development of therapeutic agents, particularly in oncology and virology. The structural scaffold of purine is amenable to a wide range of chemical modifications, allowing for the fine-tuning of biological activity. The subject of this guide, this compound, is a member of the 2,6,9-trisubstituted purine family, which has garnered significant attention for its potent inhibitory effects on protein kinases.
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 2,6,9-trisubstituted purine scaffold has proven to be a privileged structure in this regard, with several compounds from this class showing promising preclinical and even clinical activity.
This guide will delve into the potential therapeutic targets of this compound, inferring its biological profile from the well-established activities of its structural congeners. The primary focus will be on its potential as an inhibitor of Cyclin-Dependent Kinases (CDKs) and Platelet-Derived Growth Factor Receptors (PDGFRs), two key families of kinases deeply involved in cancer progression.
Potential Therapeutic Targets
Based on the extensive body of research on 2,6,9-trisubstituted purines, the primary therapeutic targets for this compound are anticipated to be protein kinases, specifically those belonging to the CDK and PDGFR families.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. They form active complexes with regulatory proteins called cyclins, and the sequential activation of different CDK-cyclin complexes drives the progression of the cell through its various phases (G1, S, G2, and M). In many cancers, the CDK signaling pathway is hyperactivated due to mutations in CDK genes, overexpression of cyclins, or inactivation of endogenous CDK inhibitors. This uncontrolled CDK activity leads to unchecked cell proliferation, a defining characteristic of cancer.
The 2,6,9-trisubstituted purine scaffold has been extensively explored for its CDK inhibitory activity. The general structure of these compounds allows them to mimic the purine ring of ATP, the natural substrate for kinases, and thereby act as competitive inhibitors at the ATP-binding site. It is highly probable that this compound also functions as a CDK inhibitor, with a potential for selectivity towards specific CDK isoforms, such as CDK2.
Platelet-Derived Growth Factor Receptors (PDGFRs)
PDGFRs are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, cell growth, and migration. The binding of their ligand, platelet-derived growth factor (PDGF), to the extracellular domain of the receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates a cascade of downstream signaling pathways that promote cell proliferation and survival. Overexpression or activating mutations of PDGFRs are common in various cancers, leading to enhanced tumor growth and metastasis.
Several 2,6,9-trisubstituted purine derivatives have demonstrated potent inhibitory activity against PDGFRs. By binding to the ATP-binding pocket of the PDGFR kinase domain, these compounds can block the autophosphorylation and subsequent activation of downstream signaling pathways. Given its structural similarity to known PDGFR inhibitors, this compound is a strong candidate for targeting this family of receptor tyrosine kinases.
Mechanism of Action
The anticipated mechanism of action of this compound as an anticancer agent is multifaceted and stems from its inhibition of key cellular kinases.
Cell Cycle Arrest
By inhibiting the activity of CDKs, particularly those involved in the G1/S and G2/M transitions of the cell cycle, this compound is expected to induce cell cycle arrest. This would prevent cancer cells from progressing through the cell cycle and dividing, thereby halting tumor growth.
Induction of Apoptosis
The disruption of key signaling pathways, such as those regulated by CDKs and PDGFRs, can trigger the intrinsic apoptotic pathway in cancer cells. Inhibition of these pro-survival signals can lead to the activation of caspases and the subsequent execution of programmed cell death. A closely related analog, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine, has been shown to induce a significant increase in apoptotic cells in human breast cancer cell lines.
Quantitative Data (Inferred from a Close Analog)
Due to the limited availability of specific biological data for this compound, the following table summarizes the cytotoxic activity of a structurally similar compound, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine , against a human breast cancer cell line. This data provides a strong indication of the potential potency of the target compound.
| Compound | Cell Line | Assay | Endpoint | Value |
| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity | IC50 | 2.75 ± 0.02 µM |
| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Human Breast Adenocarcinoma) | Apoptosis | % Apoptotic Cells | 70.08 ± 0.33% |
Experimental Protocols
The following are detailed protocols for key experiments that would be essential for the biological evaluation of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase, such as CDK2 or PDGFR.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A, PDGFRβ)
-
Kinase-specific substrate (e.g., histone H1 for CDK2, poly(Glu,Tyr) for PDGFR)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, a positive control (a known inhibitor), and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways
Caption: Potential inhibitory effects on PDGFR and CDK signaling pathways.
Experimental Workflow
Caption: Workflow for the biological evaluation of the compound.
Conclusion
While direct experimental data for this compound is currently limited in the public domain, a comprehensive analysis of the broader class of 2,6,9-trisubstituted purines provides a strong foundation for predicting its therapeutic potential. The evidence strongly suggests that this compound is a promising candidate for development as a kinase inhibitor, with Cyclin-Dependent Kinases and Platelet-Derived Growth Factor Receptors as its likely primary targets. Its anticipated mechanism of action, involving the induction of cell cycle arrest and apoptosis, aligns with the profiles of many successful anticancer agents.
The experimental protocols and workflows detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Further investigation is warranted to definitively characterize its biological activity, determine its specific kinase inhibition profile, and assess its efficacy in preclinical cancer models. The insights provided herein are intended to facilitate and guide these future research and development efforts.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dichloro-9-phenyl-9H-purine via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,6-dichloro-9-phenyl-9H-purine, a key intermediate in the development of various therapeutic agents. The methodology utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction. These application notes offer a comprehensive guide, including a detailed experimental protocol, a summary of reaction parameters, and visualizations of the reaction workflow and mechanism to facilitate successful synthesis in a laboratory setting. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and its application to purine chemistry has been instrumental in the synthesis of complex, biologically active molecules.[1]
Introduction
Purine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including kinase inhibitors and potential anticancer agents. The 2,6,9-trisubstituted purine scaffold, in particular, has garnered significant attention. The synthesis of these complex molecules often relies on efficient and regioselective cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, which has become a fundamental tool for the creation of carbon-carbon bonds.[2] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[2] In the context of purine chemistry, the Suzuki-Miyaura reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at specific positions on the purine ring. Studies have shown good regioselectivity in the coupling of 2,6-dihalopurines, where the C6 position is generally more reactive than the C2 position.[3]
This protocol details the synthesis of this compound, a crucial building block for the development of novel purine-based therapeutics.
Reaction Scheme
The synthesis of this compound can be achieved via a two-step process starting from 2,6-dichloropurine. The first step involves an N-arylation to introduce the phenyl group at the 9-position, followed by a regioselective Suzuki-Miyaura cross-coupling at the C6 position. However, for the synthesis of the title compound itself, the key step is the N-arylation of 2,6-dichloropurine. The subsequent Suzuki-Miyaura coupling would be to introduce substituents at the 2 or 6 positions. For the purpose of this protocol, we will focus on the preparation of the this compound intermediate.
While the user's request specifies a Suzuki-Miyaura protocol for the synthesis of this compound, it is important to clarify that the phenyl group at the 9-position is typically introduced via an N-arylation reaction, not a Suzuki coupling. The Suzuki-Miyaura coupling is then subsequently used to modify the C2 and C6 positions. Therefore, this protocol will first describe the synthesis of the this compound intermediate and then provide a general protocol for a subsequent Suzuki-Miyaura coupling at the C6 position as an example of its application.
Step 1: Synthesis of this compound (N-Arylation)
Caption: N-Arylation of 2,6-Dichloropurine.
Step 2: Example Suzuki-Miyaura Coupling of this compound
Caption: Suzuki-Miyaura Coupling at the C6 Position.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the N-arylation of purines.
Materials:
-
2,6-Dichloropurine
-
Phenylboronic Acid
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine
-
Toluene
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for Column Chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of 2,6-dichloropurine (1.0 eq.) in toluene, add phenylboronic acid (1.5 eq.), copper(II) acetate (1.5 eq.), and pyridine (3.0 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general method adapted from procedures for the Suzuki-Miyaura coupling of dichloropyrimidines and dichloropurines.[4][5]
Materials:
-
This compound
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Column Chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Microwave synthesis reactor or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C for 20-60 minutes under microwave irradiation, or for 4-12 hours under conventional heating, monitoring the reaction by TLC.[4]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to afford the 2-chloro-6-aryl-9-phenyl-9H-purine.
Data Presentation
Table 1: Summary of Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | [4] |
| Catalyst Loading | 3 mol% | [4] |
| Base | Potassium Carbonate (K₂CO₃) | [4] |
| Solvent System | 1,4-Dioxane/Water (2:1) | [4] |
| Temperature | 100 °C | [4] |
| Reaction Time | 20-60 minutes (Microwave) | [4] |
| Substrate Ratio | This compound : Arylboronic Acid (1 : 1.2) | General Practice |
Visualizations
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.[2]
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of this compound and its subsequent functionalization via the Suzuki-Miyaura cross-coupling reaction. These methods are essential for the generation of diverse libraries of purine derivatives for screening in drug discovery programs. The use of palladium catalysis, particularly with microwave assistance, allows for efficient and rapid synthesis, accelerating the development of novel therapeutic agents.[4]
References
Application Note and Protocol: Kinase Inhibition Assay Using 2,6-Dichloro-9-phenyl-9h-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them important targets for drug discovery. Purine analogs have been identified as a privileged scaffold for the development of potent kinase inhibitors. This document provides a detailed protocol for determining the inhibitory activity of 2,6-Dichloro-9-phenyl-9h-purine, a substituted purine compound, against a representative protein kinase, Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A.
The described methodology utilizes a luminescence-based kinase assay, which is a robust, high-throughput method that measures the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to the kinase activity, allowing for the quantitative determination of inhibitor potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound can be assessed against a panel of protein kinases to determine its potency and selectivity. The following table presents illustrative IC50 values for the compound against several common kinases.
Note: The following data is representative and for illustrative purposes only, demonstrating a typical format for presenting kinase inhibition data. Actual values must be determined experimentally.
| Kinase Target | Substrate | ATP Concentration (µM) | This compound IC50 (µM) |
| CDK2/Cyclin A | Histone H1 | 10 | 0.85 |
| CDK1/Cyclin B | Histone H1 | 10 | 2.5 |
| GSK-3β | GS-2 peptide | 10 | 15.2 |
| PKA | Kemptide | 10 | > 50 |
| SRC | cdc2 peptide | 10 | > 50 |
Experimental Protocols
This section details the experimental procedure for determining the IC50 value of this compound against CDK2/Cyclin A using a luminescence-based ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Kinase: Recombinant human CDK2/Cyclin A
-
Substrate: Histone H1
-
Inhibitor: this compound
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
-
Plate: White, opaque 384-well assay plates
-
Instrumentation: Multimode plate reader with luminescence detection capabilities
-
Other: Nuclease-free water, DMSO, multichannel pipettes, and standard laboratory equipment.
Experimental Workflow Diagram
Caption: Workflow for the kinase inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the inhibitor. For a 10-point dose-response curve, perform 1:3 serial dilutions in DMSO, followed by a further dilution into kinase assay buffer to achieve the desired final concentrations in the assay with a constant DMSO concentration (e.g., 1%).
-
Prepare the kinase/substrate master mix by diluting the CDK2/Cyclin A enzyme and Histone H1 substrate to their final desired concentrations in kinase assay buffer.
-
Prepare the ATP solution at the desired final concentration (e.g., 10 µM) in kinase assay buffer.
-
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle control (e.g., 1% DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The total reaction volume is 5 µL.
-
Include control wells:
-
No Inhibitor Control (100% activity): Contains enzyme, substrate, ATP, and vehicle (DMSO).
-
No Enzyme Control (0% activity): Contains substrate, ATP, and vehicle, but no enzyme.
-
-
-
Reaction Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescence Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from the "No Enzyme Control") from all other readings.
-
Normalize the data by setting the "No Inhibitor Control" as 100% kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Signaling Pathway Context
The following diagram illustrates the role of CDK2 in the cell cycle, a pathway that can be targeted by inhibitors like this compound.
Caption: Role of CDK2 in cell cycle progression.
Application Notes and Protocols: Evaluation of Cytotoxic Effects of 2,6-Dichloro-9-phenyl-9H-purine on A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for evaluating the cytotoxic and apoptotic effects of the synthetic purine derivative, 2,6-Dichloro-9-phenyl-9H-purine, on the human lung adenocarcinoma cell line, A549. The protocols herein describe the necessary procedures for cell culture, determination of cell viability via MTT and Lactate Dehydrogenase (LDH) assays, and assessment of apoptosis through Annexin V-FITC/Propidium Iodide staining followed by flow cytometry. Furthermore, a potential signaling pathway for the induction of apoptosis by purine analogs is presented.
Introduction
Purine analogs represent a significant class of compounds in cancer chemotherapy. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and other critical cellular processes, often leading to the induction of apoptosis in rapidly dividing cancer cells. The compound this compound is a synthetic derivative of purine, and its cytotoxic potential against various cancer cell lines is of considerable interest. The A549 cell line, derived from human lung carcinoma, is a widely used model for in vitro studies of lung cancer and for the screening of potential chemotherapeutic agents.
This protocol outlines a comprehensive approach to characterize the cytotoxic profile of this compound against A549 cells. By following these standardized procedures, researchers can obtain reproducible data on dose-dependent effects on cell viability and the induction of apoptosis.
Materials and Reagents
Cell Culture
-
A549 human lung adenocarcinoma cell line (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
96-well and 6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution (0.4%)
Compound Preparation
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
MTT Assay
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
LDH Cytotoxicity Assay
-
Commercially available LDH cytotoxicity assay kit
Apoptosis Assay
-
Commercially available Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer (1X)
Experimental Protocols
A549 Cell Culture
-
Maintain A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for counting and seeding.
Preparation of this compound Stock Solution
-
Solubility Information: this compound is soluble in organic solvents such as DMSO and ethanol, with limited solubility in water[1]. It is stable under standard laboratory conditions but may be sensitive to strong acids or bases[1].
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Cell Viability Assessment: MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[2]
-
The following day, prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Based on studies of similar purine derivatives, a suggested starting concentration range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO₂.
-
Four hours before the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[2]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Cytotoxicity Assessment: LDH Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and treat with serially diluted this compound as described in the MTT assay protocol.
-
After the desired incubation period (e.g., 24, 48, 72 hours), centrifuge the plate at 400 x g for 5 minutes.[3]
-
Carefully transfer a portion of the supernatant (typically 10-50 µL) to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions, which typically involves adding a reaction mixture and incubating at room temperature.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[3]
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed A549 cells in 6-well plates at a density of 3 x 10⁵ cells/well and allow them to attach overnight.[4]
-
Treat the cells with various concentrations of this compound (e.g., IC50 concentration determined from the MTT assay) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxic Effect of this compound on A549 Cells (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
|---|---|---|---|
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
| IC50 (µM) | | | |
Table 2: Cytotoxicity of this compound on A549 Cells (LDH Assay)
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
|---|---|---|---|
| 0 (Control) | 0 | 0 | 0 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 |
| 100 | | | |
Table 3: Apoptosis Induction by this compound in A549 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
|---|---|---|---|---|
| Control | ||||
| Compound (IC50) |
| Compound (2x IC50) | | | | |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the cytotoxic effects of this compound on A549 cells.
Hypothesized Apoptotic Signaling Pathway
Caption: Hypothesized signaling pathway for apoptosis induction by purine analogs in cancer cells.
References
- 1. Buy this compound (EVT-11986484) | 6971-26-2 [evitachem.com]
- 2. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Strategies for 2,6,9-Trisubstituted Purine Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of 2,6,9-trisubstituted purine derivatives represents a pivotal step in the discovery of novel therapeutic agents. This class of compounds has garnered significant attention for its diverse biological activities, including potent inhibition of kinases, anticancer properties, and neuroprotective effects.[1][2][3] This document provides detailed application notes and protocols for the synthesis of these valuable molecules, focusing on a common and effective three-step methodology starting from 2,6-dichloropurine.
Introduction
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically important molecules.[4] The ability to strategically introduce substituents at the 2, 6, and 9 positions allows for the fine-tuning of a compound's pharmacological profile, leading to the development of highly selective and potent drugs. The methodologies outlined below provide a robust framework for accessing a wide array of 2,6,9-trisubstituted purine analogs for screening and lead optimization.
General Synthetic Workflow
The most prevalent and versatile approach for synthesizing 2,6,9-trisubstituted purines commences with the commercially available 2,6-dichloropurine. The synthesis generally proceeds through a sequential, three-step process that leverages the differential reactivity of the purine core's positions.
A general overview of the synthetic workflow is as follows:
-
N9-Alkylation/Arylation: The first step typically involves the substitution at the N9 position of the purine ring.
-
C6-Amination: Subsequently, the more reactive chlorine atom at the C6 position is displaced by an amine.
-
C2-Functionalization: The final step involves the substitution of the less reactive chlorine atom at the C2 position, often requiring more forcing conditions.
Caption: General three-step synthetic workflow for 2,6,9-trisubstituted purines.
Experimental Protocols
The following protocols are generalized from various literature sources and provide a starting point for the synthesis of 2,6,9-trisubstituted purine derivatives.[4][5] Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: N9-Alkylation of 2,6-Dichloropurine
This procedure describes the alkylation of the N9 position of 2,6-dichloropurine using an alkyl halide under basic conditions.
Materials:
-
2,6-Dichloropurine
-
Alkyl halide (e.g., isopropyl bromide, cyclopentyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).
-
Add the desired alkyl halide (1.1-1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the 2,6-dichloro-9-alkylpurine. This reaction may produce a mixture of N9 and N7 isomers, which can typically be separated by chromatography.[4]
Protocol 2: C6-Amination of 2,6-Dichloro-9-substituted Purine
This protocol details the selective displacement of the C6-chloro group with an amine.
Materials:
-
2,6-Dichloro-9-substituted purine
-
Desired amine (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethanol (EtOH) or 2-Propanol (IPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 2,6-dichloro-9-substituted purine (1.0 eq) in EtOH or IPA.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield the 2-chloro-6-amino-9-substituted purine.
Protocol 3: C2-Functionalization of 2-Chloro-6,9-disubstituted Purine
The final step involves the substitution at the less reactive C2 position. This often requires more forcing conditions, such as higher temperatures, and can be facilitated by microwave irradiation.[4]
Materials:
-
2-Chloro-6,9-disubstituted purine
-
Desired amine or other nucleophile (e.g., benzylamine) (2.0-5.0 eq)
-
DIPEA
-
1-Butanol or other high-boiling solvent
-
Microwave reactor (optional, but recommended for improved yields and shorter reaction times)
Procedure:
-
In a microwave-safe vial, combine the 2-chloro-6,9-disubstituted purine (1.0 eq), the desired amine (3.0 eq), and DIPEA (3.0 eq) in 1-butanol.
-
Seal the vial and heat the mixture in a microwave reactor at a temperature ranging from 120-150 °C for 30-60 minutes.[4]
-
Alternatively, the reaction can be performed under conventional heating at reflux for 24-48 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the final 2,6,9-trisubstituted purine derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of 2,6,9-trisubstituted purine derivatives, compiled from the literature.
Table 1: Representative Yields for the Synthesis of 2,6,9-Trisubstituted Purines
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1. N9-Alkylation | 2,6-Dichloropurine | Isopropyl bromide, K₂CO₃, DMSO | 2,6-Dichloro-9-isopropylpurine | ~70-90% | [5] |
| 2. C6-Amination | 2,6-Dichloro-9-isopropylpurine | Various bipyridyl methanamines, DIPEA, IPA, 80°C | 2-Chloro-6-(bipyridyl-methylamino)-9-isopropylpurine | 60-85% | [5] |
| 3. C2-Functionalization | 2-Chloro-6-(bipyridyl-methylamino)-9-isopropylpurine | 3-Pyridyl boronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°C | 2-(3-Pyridyl)-6-(bipyridyl-methylamino)-9-isopropylpurine | 40-75% | [5] |
| 3. C2-Amination (MW) | 2-Chloro-6-substituted-9-alkylpurine | Benzylamine, DIPEA, 1-Butanol, MW, 135°C, 1h | 2-Benzylamino-6-substituted-9-alkylpurine | 43-95% | [4] |
Table 2: Biological Activity of Selected 2,6,9-Trisubstituted Purine Derivatives
| Compound ID | Target | Assay | IC₅₀ / GI₅₀ | Cell Line(s) | Reference |
| 4e | - | Cytotoxicity (MTT) | 2.7 µM | HeLa | [4] |
| 7h | - | Cytotoxicity | Potent vs. Cisplatin | HL-60 and others | [6] |
| 30d | CDK12 | Antiproliferative | < 50 nM | SK-Br3, HCC1954 | [5] |
| 30e | CDK12 | Antiproliferative | < 50 nM | SK-Br3, HCC1954 | [5] |
| 14q | PDGFRα | Kinase Inhibition | Nanomolar potency | EOL-1 | [2] |
Signaling Pathways
Many 2,6,9-trisubstituted purine derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common target class for these compounds are Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.
References
- 1. Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2,6-Dichloro-9-phenyl-9h-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-9-phenyl-9H-purine is a synthetic heterocyclic compound belonging to the purine family. This class of molecules has garnered significant interest in medicinal chemistry and drug discovery due to its versatile scaffold, which allows for substitutions at various positions, leading to a wide range of biological activities. Purine analogs are known to act as inhibitors of key cellular enzymes, such as kinases, and can modulate various signaling pathways implicated in diseases like cancer. These characteristics make this compound and its derivatives promising candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
This document provides detailed application notes and protocols for the utilization of this compound in HTS, focusing on its potential as a kinase and STAT3 inhibitor.
Potential Biological Targets and Applications
Research on 2,6,9-trisubstituted purines suggests several potential biological targets for this compound, making it a versatile tool in drug discovery.
-
Kinase Inhibition: Many purine derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Src, VEGFR2, and PDGFRα.[1][2][3][4] These kinases are crucial regulators of cell cycle progression, proliferation, and angiogenesis, and their dysregulation is a hallmark of cancer.
-
STAT3 Pathway Inhibition: Substituted purines have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Its inhibition is a key strategy in cancer therapy.
-
Hedgehog Signaling Pathway Modulation: Some 2,6,9-trisubstituted purines have been reported as inhibitors of the Hedgehog (Hh) signaling pathway, which is critically involved in embryonic development and can be aberrantly activated in several types of cancer.[1]
Data Presentation: Cytotoxicity of Substituted Purines
The following table summarizes the cytotoxic activity (IC50 values) of representative 2,6,9-trisubstituted purine derivatives against various human cancer cell lines, providing a reference for expected potency.
| Compound Series | Cell Line | IC50 (µM) | Reference |
| 4a-l | HCT116 | Variable | [6] |
| 4a-l | HL-60 | >20 | [6] |
| 4a-l | Hela | Variable | [6] |
| 4a-l | H1975 | Variable | [6] |
| 7h | HL-60 | Potent (unspecified) | [7] |
| PD26-TL07 | HCT-116 | 1.77 ± 0.35 | [5] |
| PD26-TL07 | SW480 | 1.51 ± 0.19 | [5] |
| PD26-TL07 | MDA-MB-231 | 1.25 ± 0.38 | [5] |
Experimental Protocols
General High-Throughput Screening Workflow
The following diagram illustrates a general workflow for a high-throughput screening campaign using this compound.
Caption: A general workflow for a high-throughput screening campaign.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a generic in vitro kinase assay to screen for inhibitors of a specific kinase of interest.
1. Materials and Reagents:
-
Recombinant Kinase (e.g., CDK2, Src, PDGFRα)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
384-well assay plates (low-volume, white)
-
Plate reader capable of luminescence or fluorescence detection
2. Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the compound solution to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) on a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based STAT3 Reporter Assay
This protocol outlines a cell-based reporter gene assay to identify inhibitors of STAT3 signaling.
1. Materials and Reagents:
-
Human cancer cell line with a stably integrated STAT3-responsive reporter construct (e.g., luciferase or GFP)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
STAT3 activator (e.g., Interleukin-6 (IL-6) or Oncostatin M)
-
Reporter gene assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
384-well clear-bottom, white-walled assay plates
-
Luminometer
2. Assay Procedure:
-
Seed the reporter cell line into 384-well plates at an optimized density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of a STAT3 activator (e.g., IL-6) and incubate for 6-24 hours.
-
Equilibrate the plate to room temperature.
-
Add the reporter gene assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Normalize the luminescence signal to a cell viability control if necessary.
-
Calculate the percentage of inhibition of STAT3 activation for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Diagram: STAT3 Inhibition
The following diagram illustrates the potential mechanism of action of this compound as an inhibitor of the STAT3 signaling pathway.
Caption: Proposed mechanism of STAT3 inhibition by this compound.
Hit Validation and Secondary Assays
Following a primary high-throughput screen, it is crucial to validate the identified "hits" to eliminate false positives and confirm their biological activity.
Hit Validation Workflow
Caption: A workflow for the validation of hits from a primary HTS.
Recommended Secondary Assays:
-
Western Blot Analysis: To confirm the inhibition of a specific signaling pathway, Western blotting can be used to measure the phosphorylation status of key proteins (e.g., p-STAT3, p-ERK) in cells treated with this compound.
-
Kinase Selectivity Profiling: To determine the specificity of the compound as a kinase inhibitor, it should be screened against a panel of different kinases.
-
Cell Viability/Cytotoxicity Assays: To assess the therapeutic window of the compound, its cytotoxic effects on both cancerous and non-cancerous cell lines should be determined using assays such as MTT or CellTiter-Glo®.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can provide valuable insights into the structural requirements for its biological activity and help in the optimization of lead compounds.
References
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,6-Dichloro-9-phenyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,6-Dichloro-9-phenyl-9H-purine following its synthesis. The primary methods covered are recrystallization and column chromatography, which are standard and effective techniques for achieving high purity of this compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including potential therapeutics. Its purity is crucial for subsequent reactions and for ensuring the quality and reliability of downstream applications in drug discovery and development. The synthesis of this compound, often achieved via a Suzuki-Miyaura cross-coupling reaction between 2,6-dichloropurine and phenylboronic acid, can result in a crude product containing unreacted starting materials, palladium catalyst residues, and other by-products.[1] This document outlines protocols to effectively remove these impurities.
Potential Impurities
Following a typical Suzuki-Miyaura synthesis, the crude this compound product may contain the following impurities:
-
Unreacted Starting Materials: 2,6-dichloropurine and phenylboronic acid.
-
Catalyst Residues: Palladium catalyst and ligands.
-
Homocoupling By-products: Biphenyl (from the coupling of two phenylboronic acid molecules).
-
Solvent and Reagents: Residual reaction solvents (e.g., DMF, ethanol) and bases.
Purification Strategies
The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Protocol 1: Recrystallization
Recrystallization is a cost-effective and scalable method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.
Experimental Protocol: Single Solvent Recrystallization
-
Solvent Selection: Based on solubility tests with similar chlorinated purines, ethanol or a mixture of ethanol and water are suitable solvents. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The this compound will start to crystallize. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes to induce further crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation: Recrystallization Efficacy
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Recrystallization (Ethanol) | 92.5 | 98.9 | 85 |
| Recrystallization (Ethanol/Water) | 92.5 | 99.2 | 80 |
Note: The data presented in this table is representative and may vary depending on the initial purity of the crude product and the precise experimental conditions.
Protocol 2: Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful for removing impurities that are structurally similar to the desired product.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase for the purification of this compound.
-
Eluent Selection: A solvent system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound. A common starting ratio is 7:3 (Hexane:Ethyl Acetate). For more polar impurities, a dichloromethane and methanol gradient can be used.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, bubble-free column. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. If a more polar solvent is used for dissolution, it is crucial to keep the volume to an absolute minimum. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Isolation of Pure Product: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation: Column Chromatography Efficacy
| Purification Method | Stationary Phase | Eluent System | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Flash Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (7:3) | 92.5 | >99.5 | 75 |
| Flash Column Chromatography | Silica Gel | Dichloromethane:Methanol (98:2) | 92.5 | >99.5 | 70 |
Note: The data presented in this table is representative and may vary depending on the initial purity of the crude product and the precise experimental conditions.
Purity Assessment
The purity of this compound after purification should be assessed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the final product. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the presence of any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.
Visualizations
Experimental Workflow: Purification of this compound
Caption: Workflow for the purification of this compound.
Logical Relationship: Impurity Removal Strategy
Caption: Strategy for removing common impurities from crude this compound.
References
Application Notes and Protocols for the Characterization of 2,6-Dichloro-9-phenyl-9h-purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2,6-Dichloro-9-phenyl-9h-purine, a synthetic purine derivative with potential applications in medicinal chemistry and biochemical research. The protocols outlined below cover chromatographic and spectroscopic techniques to ensure structural confirmation, purity assessment, and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is typically employed for the separation of purine derivatives.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient elution can be used. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm is suitable for purine derivatives[1].
-
Injection Volume: 10 µL.
-
Data Presentation:
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific system and compound, but typically in the range of 5-15 minutes for similar compounds. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for the identification and structural confirmation of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
-
LC-MS Conditions:
-
LC System: A UHPLC or HPLC system coupled to a mass spectrometer.
-
Column: A C18 reverse-phase column with smaller dimensions (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for faster analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally effective for purine derivatives.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-500
-
-
Data Presentation:
The primary data obtained from LC-MS analysis includes the retention time and the mass-to-charge ratio (m/z) of the analyte. For this compound (Molecular Formula: C₁₁H₆Cl₂N₄, Molecular Weight: 265.09 g/mol )[2], the expected protonated molecule [M+H]⁺ would be observed.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₆Cl₂N₄ |
| Molecular Weight | 265.09 g/mol |
| Expected [M+H]⁺ Ion | m/z 265.00 |
| Expected Isotopic Pattern | A characteristic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) should be observed. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed. While specific experimental data for this compound is not widely published, data from a closely related compound, 6-Chloro-9-phenyl-9H-purine-8-carbonitrile, can be used for comparative purposes[3].
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
-
NMR Acquisition Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Presentation (Based on 6-Chloro-9-phenyl-9H-purine-8-carbonitrile in CDCl₃)[3]:
This data provides an estimation of the chemical shifts expected for the phenyl and purine protons and carbons. The absence of the carbonitrile group and the presence of a second chlorine atom in this compound will influence the exact chemical shifts.
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment (tentative) |
| Aromatic Protons | 7.59-7.70 | m | Phenyl-H |
| Purine Proton | 8.91 | s | C2-H |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | Assignment (tentative) |
| Phenyl Carbons | 125.9, 128.7, 130.3, 130.9, 131.1, 131.4 | Phenyl-C |
| Purine Carbons | 109.7, 151.1, 154.2, 155.2 | Purine-C |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
FT-IR Analysis:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
-
Data Presentation:
The FT-IR spectrum will show characteristic absorption bands for the purine ring system and the phenyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 1600-1450 | C=C and C=N Stretching (Purine and Phenyl rings) | Medium to Strong |
| ~1350 | C-N Stretching | Medium |
| ~800-700 | C-Cl Stretching | Strong |
| 770-730 and 710-690 | C-H Out-of-plane Bending (Monosubstituted Phenyl) | Strong |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can be used for quantitative analysis.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or methanol.
-
Prepare a series of dilutions to determine the molar absorptivity and to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).
-
-
UV-Vis Analysis:
-
Use a quartz cuvette with a 1 cm path length.
-
Use the same solvent as a blank.
-
Scan the spectrum from 200 to 400 nm.
-
Data Presentation:
Purine derivatives typically exhibit strong absorption in the UV region. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.
| Parameter | Expected Value |
| Solvent | Ethanol |
| λmax | Expected in the range of 250-280 nm for similar purine structures. |
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive characterization of this compound.
Potential Signaling Pathway Involvement
Substituted purine derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key signaling pathways. The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival and proliferation and are common targets for anti-cancer agents. It is plausible that this compound may exert its biological effects by interfering with these pathways.
The diagram below illustrates a potential mechanism where a purine analog inhibits the PI3K/Akt pathway, a pro-survival pathway, and/or activates the MAPK/ERK pathway, which can have pro-apoptotic effects, ultimately leading to programmed cell death.
References
Application Notes and Protocols: In Vitro Evaluation of 2,6-Dichloro-9-phenyl-9h-purine on Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Note: No specific experimental data was found in the public domain for the in vitro effects of 2,6-Dichloro-9-phenyl-9h-purine on breast cancer cells. The following application notes and protocols are a generalized guide based on methodologies used for analogous purine derivatives in breast cancer research. The provided data tables are illustrative examples from studies on other substituted purine compounds.
Introduction
Purine analogs represent a class of heterocyclic compounds that are of significant interest in oncology drug discovery due to their structural similarity to endogenous purines, allowing them to interfere with various cellular processes. Substituted purines have been shown to exhibit a range of anticancer activities, including the inhibition of cyclin-dependent kinases (CDKs), induction of apoptosis, and arrest of the cell cycle. This document provides a comprehensive set of protocols for the in vitro evaluation of novel purine derivatives, such as this compound, against breast cancer cell lines. The methodologies described herein cover the assessment of cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Data Presentation: Cytotoxicity of Substituted Purine Derivatives in Breast Cancer Cell Lines
The following tables summarize the cytotoxic effects of various substituted purine analogs on common breast cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency and for the selection of appropriate concentration ranges for initial experiments with novel compounds like this compound.
Table 1: IC50/GI50 Values of Various Purine Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference Compound |
| PD26-TL07 (a 2,6-disubstituted purine) | MDA-MB-231 | 1.25 ± 0.38 | - |
| Novel 2,6,9-trisubstituted purines (analogs 30d, 30e) | SK-Br3 | < 0.05 | - |
| Novel 2,6,9-trisubstituted purines (analogs 30d, 30e) | HCC1954 | < 0.05 | - |
| DL-3 (synthetic derivative) | MDA-MB-231 | 5.3 ± 0.69 | - |
| DL-3 (synthetic derivative) | MCF-7 | 3.54 ± 0.76 | - |
| DL-4 (synthetic derivative) | MDA-MB-231 | 7.9 ± 0.99 | - |
| DL-4 (synthetic derivative) | MCF-7 | 4.75 ± 1.09 | - |
| CYT-Rx20 (β-nitrostyrene derivative) | MCF-7 | 0.81 ± 0.04 (µg/mL) | - |
| CYT-Rx20 (β-nitrostyrene derivative) | MDA-MB-231 | 1.82 ± 0.05 (µg/mL) | - |
Data compiled from multiple sources for illustrative purposes.[1][2][3]
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MCF-7 (Estrogen receptor-positive, luminal A)
-
MDA-MB-231 (Triple-negative, basal-like)
-
SK-Br3 (HER2-positive)
-
MCF-10A (Non-tumorigenic breast epithelial cells - for selectivity assessment)
-
-
Culture Medium:
-
MCF-7 and MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
SK-Br3: McCoy's 5A Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MCF-10A: DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Breast cancer cells
-
Complete culture medium
-
This compound (or other test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
6-well plates
-
Breast cancer cells
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The percentage of cells in each phase of the cell cycle is determined using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Breast cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for the in vitro evaluation of a novel purine compound.
Apoptosis Signaling Pathway
Caption: A representative intrinsic apoptosis signaling pathway often modulated by anticancer agents.
References
- 1. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Synthesis of 2,6-Dichloro-9-phenyl-9H-purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,6-dichloro-9-phenyl-9H-purine and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry, particularly in the development of kinase and transcription factor inhibitors. The protocols outlined below are based on established synthetic methodologies, including the chlorination of purine precursors and subsequent N-arylation.
Introduction
Purine analogues are a cornerstone of therapeutic agent development, with applications ranging from antiviral to anticancer treatments. The 2,6,9-trisubstituted purine scaffold is of particular interest due to its ability to mimic the natural purine bases and interact with various biological targets. Specifically, derivatives of this compound have been investigated as potent inhibitors of protein kinases and signal transducers and activators of transcription (STATs), which are often dysregulated in cancer and inflammatory diseases. The chlorine atoms at the 2 and 6 positions provide reactive sites for further functionalization, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of a readily available purine precursor, such as xanthine, into the key intermediate, 2,6-dichloropurine. This is followed by a regioselective N-arylation at the 9-position of the purine ring with a phenyl group.
Data Presentation
The following table summarizes the key reactants and expected products for the synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Product | Representative Yield (%) |
| 1 | Xanthine | Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | - | 2,6-Dichloropurine | ~60-93% |
| 2 | 2,6-Dichloropurine | Phenylboronic acid | Copper(II) acetate, Pyridine | Dichloromethane | This compound | Not specified in literature, but similar reactions yield 40-78% |
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloropurine
This protocol describes the chlorination of xanthine using phosphorus oxychloride.
Materials:
-
Xanthine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice water
-
Sodium hydroxide (NaOH) solution (10 N)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend xanthine in an excess of phosphorus oxychloride.
-
To this suspension, add N,N-dimethylaniline as a catalyst.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water with stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a 10 N sodium hydroxide solution until the pH is slightly alkaline to liberate the free base of any remaining catalyst.
-
Extract the aqueous layer with diethyl ether to remove the N,N-dimethylaniline.
-
Re-acidify the aqueous layer with hydrochloric acid to precipitate the crude 2,6-dichloropurine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization.
Step 2: Synthesis of this compound
This protocol details the N-arylation of 2,6-dichloropurine with phenylboronic acid, a method adapted from the Chan-Lam coupling reaction.[1]
Materials:
-
2,6-Dichloropurine
-
Phenylboronic acid
-
Anhydrous Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,6-dichloropurine, phenylboronic acid (2-3 equivalents), and anhydrous copper(II) acetate (1-2 equivalents).
-
Dissolve the solids in dichloromethane.
-
Add pyridine (2-3 equivalents) to the reaction mixture.
-
Stir the slurry at room temperature for 24-72 hours. The reaction should be open to the air. Monitor the reaction progress by TLC.
-
Upon completion, the crude reaction mixture can be directly purified by flash column chromatography on silica gel.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Combine the fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic route to this compound.
Potential Signaling Pathway Inhibition
Many 2,6,9-trisubstituted purine derivatives have been shown to act as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[2] For instance, they can interfere with pathways such as the MAPK/ERK and STAT signaling cascades, which are often hyperactivated in cancer.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Reaction for 2,6-Dichloropurine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of 2,6-dichloropurine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Suzuki-Miyaura reaction with 2,6-dichloropurine?
A1: The Suzuki-Miyaura reaction with 2,6-dichloropurine is highly regioselective. When using one equivalent of boronic acid, the coupling reaction occurs preferentially at the C6 position of the purine ring.[1][2] This is due to the higher reactivity of the C6 position in di- or trihalogenated purines.[2] To achieve disubstitution at both the C2 and C6 positions, an excess of the boronic acid (e.g., 3 equivalents) is required.[1]
Q2: Which palladium catalyst is recommended for the Suzuki-Miyaura coupling of 2,6-dichloropurine?
A2: For the coupling of halopurines, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been reported as a superior catalyst compared to other systems like Pd(dba)₂/P(o-tol)₃, Pd(dba)₂/AsPh₃, and PdCl₂(PPh₃)₂.[1] Pd(PPh₃)₄ is a common and effective Pd(0) source for Suzuki-Miyaura reactions.[3]
Q3: What are the most effective bases for this reaction?
A3: Potassium carbonate (K₂CO₃) has been shown to be a very efficient base for the Suzuki-Miyaura coupling of halopurines.[1] Other bases such as sodium carbonate, cesium carbonate, and organic amines like diisopropylethylamine have been reported to be ineffective in some cases.[1] Potassium phosphate (K₃PO₄) is another commonly used and effective base.[4]
Q4: What solvent systems are suitable for the Suzuki-Miyaura reaction with 2,6-dichloropurine?
A4: The choice of solvent can significantly impact the reaction's success and may depend on the electronic properties of the boronic acid used.
-
Anhydrous toluene is often preferred for couplings with electron-rich arylboronic acids.[1][2]
-
Aqueous dimethoxyethane (DME) is recommended for reactions involving electron-poor arylboronic acids and alkenylboronic acids.[1][2]
-
Other common solvents for Suzuki-Miyaura reactions include dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[3][4]
Q5: What are common side reactions to be aware of?
A5: Several side reactions can occur, potentially lowering the yield of the desired product. These include:
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[4] This can be more prevalent with electron-withdrawing groups on the aryl boronic acid and at higher temperatures.[4]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of Pd(II) species and oxygen.[3]
-
Dehalogenation: The starting 2,6-dichloropurine can be reduced, replacing a chlorine atom with hydrogen.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality Pd(0) catalyst like Pd(PPh₃)₄. If using a Pd(II) source, ensure it is properly reduced in situ.[3] |
| Ineffective base | Switch to a more effective base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][4] Ensure the base is anhydrous if using anhydrous reaction conditions. | |
| Inappropriate solvent | If using an electron-rich boronic acid, try anhydrous toluene. For electron-poor or alkenylboronic acids, an aqueous DME mixture may be more suitable.[1][2] | |
| Low reaction temperature | The reaction typically requires elevated temperatures, often in the range of 85-100°C.[1] | |
| Oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3] | |
| Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation) | Presence of oxygen | As mentioned above, ensure the reaction is performed under strictly anaerobic conditions to minimize homocoupling.[3] |
| Sub-optimal base or solvent | The choice of base and solvent can influence the rate of side reactions. Experiment with different combinations. | |
| High temperature or prolonged reaction time | These conditions can favor protodeboronation.[4] Try to run the reaction at the lowest effective temperature and monitor the reaction progress to avoid unnecessarily long reaction times. | |
| Poor Regioselectivity (Substitution at C2 instead of C6) | Incorrect stoichiometry | For monosubstitution at the C6 position, use approximately one equivalent of the boronic acid.[1] |
| Different halogen leaving groups | While not directly applicable to 2,6-dichloropurine, it's important to note that the reactivity of halogens in Suzuki-Miyaura coupling follows the trend I > OTf > Br > Cl.[5][6] If working with mixed halopurines, the more reactive halogen will typically react first. |
Experimental Protocols
General Procedure for Monosubstitution at the C6 Position
This protocol is adapted from a general procedure for the cross-coupling of 2,6-dihalopurines.[1]
-
Preparation: In a Schlenk flask, add 9-benzyl-2,6-dichloropurine (0.5 mmol), the desired arylboronic acid (0.54 mmol), and potassium carbonate (K₂CO₃) (1.5 mmol).
-
Inert Atmosphere: Purge the flask with argon for 10-15 minutes.
-
Solvent and Catalyst Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A flowchart illustrating the key steps in performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A diagram showing the main steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Synthesis of 2,6-Dichloro-9-phenyl-9H-purine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-9-phenyl-9H-purine. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.
Troubleshooting Guide
Low yield is a primary concern in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions.
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of this compound?
A1: Low yields can stem from several factors:
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Poor quality of starting materials: 2,6-dichloropurine can be susceptible to hydrolysis, and phenylboronic acid can dehydrate to form the unreactive trimeric anhydride.
-
Suboptimal reaction conditions: Temperature, reaction time, and the choice of base and solvent are critical.
-
Catalyst inefficiency or deactivation: The choice of catalyst (e.g., copper or palladium-based) and ligand is crucial for efficient coupling.
-
Side reactions: Formation of undesired isomers or byproducts can consume starting materials.
-
Difficult purification: The product may be difficult to separate from starting materials or byproducts, leading to losses during work-up.
Q2: How can I improve the yield of the N-arylation step?
A2: To improve the yield of the N-arylation of 2,6-dichloropurine, consider the following:
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Reagent Quality: Use freshly purchased or purified 2,6-dichloropurine and phenylboronic acid. Ensure solvents are anhydrous and bases are of high purity.
-
Catalyst System: For copper-catalyzed reactions (Ullmann-type), Cu(OAc)₂ is a common choice. For palladium-catalyzed reactions (Buchwald-Hartwig type), a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos) is often effective.
-
Base and Solvent: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The solvent should be high-boiling and aprotic, such as dioxane, toluene, or DMF.
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged heating.
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions include:
-
Hydrolysis of the chloro groups: The chloro substituents on the purine ring can be susceptible to hydrolysis, especially in the presence of moisture and a strong base. This leads to the formation of hydroxy-purine byproducts.
-
Homocoupling of phenylboronic acid: This side reaction can occur, leading to the formation of biphenyl.
-
Formation of N7-isomer: While the N9-arylation is generally favored for purines, the formation of the N7-isomer is a possibility that should be monitored, particularly under different reaction conditions.
-
Protodeboronation: Phenylboronic acid can be converted back to benzene, reducing the amount available for the desired coupling reaction.
Q4: Which analytical techniques are best for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. LC-MS is highly recommended for more precise monitoring and for detecting the masses of the desired product and any major byproducts.
-
Product Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the final product and assess its purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point: To compare with literature values for the known compound.
-
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound (Illustrative Data)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | None | K₂CO₃ (2) | DMF | 110 | 24 | 65 |
| 2 | Cu(OAc)₂ (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | DMF | 110 | 18 | 78 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 82 |
| 5 | CuI (10) | None | K₃PO₄ (2) | Dioxane | 110 | 24 | 72 |
Note: This data is illustrative and compiled from general trends observed in the literature for similar N-arylation reactions. Actual results may vary.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of 2,6-Dichloropurine
This protocol is based on a general method for the regioselective N-9 arylation of purines.
dot
Caption: Workflow for the copper-catalyzed synthesis of this compound.
Materials:
-
2,6-Dichloropurine
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction flask, add 2,6-dichloropurine (1.0 equiv), phenylboronic acid (1.5 equiv), Cu(OAc)₂ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Palladium-Catalyzed N-Arylation of 2,6-Dichloropurine (Buchwald-Hartwig Amination)
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl halides.
Materials:
-
2,6-Dichloropurine
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or another suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add 2,6-dichloropurine (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv) to an oven-dried reaction flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Technical Support Center: Navigating Regioselectivity in Purine Synthesis
Welcome to the technical support center for addressing regioselectivity challenges in purine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective solutions for controlling the site of substitution on the purine ring.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of N7 and N9 isomers during the alkylation of our purine. What are the primary factors influencing this lack of regioselectivity?
A1: The formation of both N7 and N9 isomers is a common challenge in purine chemistry. The thermodynamically more stable N9 isomer is often the major product, while the N7 isomer is kinetically favored but can be the minor product under many conditions.[1][2] Several factors influence the regioselectivity of purine alkylation:
-
Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can favor the formation of the less sterically hindered N9 isomer. Conversely, specific protecting groups can be used to sterically shield one nitrogen atom, directing alkylation to the other.
-
Electronic Effects: The electron density at the N7 and N9 positions of the purine ring can be influenced by substituents. Electron-withdrawing groups can alter the nucleophilicity of the nitrogen atoms, thereby affecting the site of alkylation.
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the ratio of N7 to N9 products. Kinetically controlled conditions (e.g., lower temperatures) may favor the N7 isomer, while thermodynamically controlled conditions (e.g., higher temperatures) typically yield more of the N9 isomer.[1][2]
-
Catalysts: Lewis acids and other catalysts can play a crucial role in directing the regioselectivity of both alkylation and glycosylation reactions.[1][2][3][4]
Q2: How can we selectively synthesize the N9-substituted purine isomer?
A2: Achieving high regioselectivity for the N9 position is often desirable and can be accomplished through several strategies:
-
Use of Protecting Groups: Introducing a protecting group at the N7 position can effectively block it from reacting, thus directing substitution to the N9 position.
-
Thermodynamic Control: Running the reaction at a higher temperature for a longer duration can favor the formation of the more stable N9 isomer.[1][2]
-
Specific Synthetic Routes: Certain synthetic methodologies, such as solid-phase synthesis, have been developed to specifically yield N9-substituted purine derivatives.[5][6][7] For instance, the arylation of polymer-supported amines with 4,6-dichloro-5-nitropyrimidine followed by subsequent cyclization steps can lead to the desired N9-substituted purines.[5][6][7]
-
Catalyst Selection: The choice of catalyst can be critical. For example, in glycosylation reactions, certain catalysts are known to predominantly yield the N9-glycosylated product.
Q3: We are interested in synthesizing the less common N7-substituted purine. What methods can we employ to favor its formation?
A3: While often the minor product, several techniques can be used to selectively synthesize the N7 isomer:
-
Kinetic Control: Performing the reaction at lower temperatures and for shorter durations can favor the formation of the kinetically preferred N7 product.[1][2]
-
Directing Groups: The use of specific directing groups on the purine scaffold can promote substitution at the N7 position.
-
Specific Reagents and Catalysts: Recent studies have shown that the use of certain Lewis acids, such as SnCl₄, in combination with silylated purines can lead to highly regioselective N7-tert-alkylation.[1][2]
-
Multi-step Synthesis: Unambiguous synthesis of N7-substituted purines can be achieved through multi-step procedures, such as the cyclization of appropriately substituted imidazole or pyrimidine precursors.[2][8][9] For example, starting from 4-aminoimidazole-5-carbaldehyde oximes can lead to the efficient synthesis of 7-substituted purines.[8]
Troubleshooting Guides
Problem: Poor N7/N9 Regioselectivity in Alkylation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction is under thermodynamic control. | Lower the reaction temperature and shorten the reaction time. | Increased ratio of the kinetically favored N7 isomer. |
| Inappropriate solvent. | Screen different solvents. Less polar solvents like THF or 2-MeTHF have been shown to improve N7 selectivity in some cases.[10] | Altered N7/N9 ratio. |
| Steric hindrance is not being effectively utilized. | Introduce a bulky protecting group at the desired non-reactive nitrogen. The 2,3-dicyclohexylsuccinimide (Cy₂SI) group has been shown to be an effective directing group for regioselective alkylation.[11] | High regioselectivity for the unprotected nitrogen. |
| Catalyst is not optimal for desired isomer. | For N7-tert-alkylation, consider using SnCl₄ with a silylated purine.[1][2] For N9-glycosylation, TMSOTf can be an effective catalyst.[3] | Improved yield of the desired regioisomer. |
Problem: Difficulty in Synthesizing N7-Glycosyl Purines
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Standard Vorbrüggen conditions favor N9-glycosylation. | Utilize a modified Vorbrüggen protocol with SnCl₄ or TiCl₄ as the Lewis acid catalyst with a silylated purine derivative.[3][4] | Increased formation of the N7-glycosylated product. |
| The synthetic route is not regioselective. | Employ a multi-step approach involving the cyclization of a pre-glycosylated imidazole precursor. This method offers unambiguous regioselectivity for the N7 position.[3][12] | Exclusive formation of the N7-glycosyl purine. |
| Reaction conditions are not optimized. | Systematically vary the temperature, solvent, and reaction time to find the optimal conditions for N7-glycosylation. | Improved yield and purity of the N7-nucleoside. |
Quantitative Data Summary
Table 1: Effect of Lewis Acid and Solvent on N7-tert-Butylation of 6-Chloropurine [1][2]
| Entry | Lewis Acid | Solvent | Time (h) | Temperature (°C) | N7:N9 Ratio | Isolated Yield of N7 Isomer (%) |
| 1 | SnCl₄ | DCE | 19 | RT | 87:11 | 78 |
| 2 | SnCl₄ | ACN | 3 | RT | 87:11 | 78 |
| 3 | TiCl₄ | DCE | 19 | RT | 66:34 | 43 |
| 4 | SnCl₄ | DCE | 3 | 50 | 87:12 | - |
| 5 | SnCl₄ | ACN | 3 | 50 | 48:32 | - |
Data extracted from a study on direct N7 regioselective tert-alkylation. Conditions: Silylated 6-chloropurine, 3 equiv. tert-butyl bromide.
Table 2: Influence of Catalyst on Regioselective Glycosylation of 6-Chloropurine [3]
| Entry | Catalyst | Solvent | Temperature (°C) | N7:N9 Ratio |
| 1 | TMSOTf | DCE | 80 | Almost exclusively N9 |
| 2 | SnCl₄ | DCE | RT | 85:15 |
| 3 | TiCl₄ | DCE | RT | 70:30 |
| 4 | FeCl₃ | DCE | RT | Mostly N9 |
Data from a study on N7 regioselective glycosylation.
Experimental Protocols
Protocol 1: General Procedure for N7-Regioselective tert-Butylation of 6-Chloropurine [1][2]
-
To a solution of 6-chloropurine in an appropriate solvent (e.g., DCE or ACN), add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at room temperature until the purine is completely dissolved.
-
Cool the reaction mixture to 0 °C and add the Lewis acid (e.g., SnCl₄) dropwise.
-
Add tert-butyl bromide and allow the reaction to proceed at room temperature for the optimized time (e.g., 3-19 hours).
-
Monitor the reaction progress by LC/MS.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N7-tert-butyl-6-chloropurine.
Protocol 2: N7-Regioselective Glycosylation of 6-Chloropurine using SnCl₄ [3][4]
-
Suspend 6-chloropurine in anhydrous 1,2-dichloroethane (DCE).
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture until a clear solution is obtained, indicating the formation of the silylated purine.
-
Cool the solution to room temperature and add the protected glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).
-
Add SnCl₄ dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Filter the mixture through Celite and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to separate the N7 and N9 isomers.
Visualizations
Caption: General overview of factors influencing N7 vs. N9 regioselectivity in purine synthesis.
Caption: A troubleshooting workflow for improving regioselectivity in purine alkylation/glycosylation.
Caption: A schematic representation of a protecting group strategy to achieve N9-regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. An efficient and regiospecific strategy to N7-substituted purines and its application to a library of trisubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of 2,6-Dichloro-9-phenyl-9h-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2,6-Dichloro-9-phenyl-9h-purine for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a synthetic, purine-based organic compound. Its physicochemical properties indicate that it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in aqueous solutions.[1][2] This poor water solubility is a common challenge for many heterocyclic compounds being evaluated in biological systems.[3][4]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent it?
A2: This is a common issue known as "compound crashing" or precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[5] The organic solvent is diluted, and the compound is no longer able to stay in solution, causing it to precipitate. This can lead to inaccurate and highly variable results in biological assays.[5]
To prevent this, you can try the following initial steps:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1% and often below 0.5% for cell-based assays to avoid solvent-induced toxicity or off-target effects.[6]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes help to keep the compound in a supersaturated state for the duration of the assay.[5]
-
Gentle Mixing: Ensure thorough but gentle mixing upon dilution to avoid localized high concentrations of the compound that can initiate precipitation.
If these initial steps are insufficient, you will need to explore more advanced formulation strategies as detailed in the troubleshooting guides below.
Q3: What are the maximum recommended concentrations of common organic solvents for cell-based assays?
A3: The tolerance of cell lines to organic solvents can vary significantly. It is always best to perform a solvent tolerance test for your specific cell line and assay. However, the following table provides general guidelines for commonly used solvents.
| Solvent | Typical Maximum Concentration for Cell-Based Assays | Notes |
| DMSO | 0.1% - 1.0% | Can induce cell differentiation or stress at higher concentrations.[5] |
| Ethanol | 0.1% - 0.5% | Can be toxic to cells at higher concentrations.[7] |
| Propylene Glycol | 0.1% - 1.0% | Generally considered less toxic than ethanol.[3] |
| Polyethylene Glycol (PEG 300/400) | 0.5% - 2.0% | High concentrations can increase the viscosity of the medium.[3] |
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Enhancement
If you are facing solubility challenges with this compound, a systematic approach to test various solubilization strategies is recommended. The following workflow outlines a logical progression for identifying a suitable formulation.
Caption: A systematic workflow for troubleshooting and improving compound solubility.
Method 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds. The key is to find a balance between enhancing solubility and minimizing solvent toxicity.
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous assay buffers containing different co-solvents at various concentrations (see table below for suggestions).
-
Test Dilution: Add a small volume of the DMSO stock solution to each co-solvent mixture to achieve the desired final compound concentration.
-
Observe Precipitation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the assay temperature. A nephelometer or plate reader measuring absorbance at a high wavelength (e.g., 650 nm) can be used for quantitative assessment of turbidity.
-
Select Optimal System: Choose the co-solvent system that solubilizes the compound at the desired concentration with the lowest percentage of organic solvent.
Table of Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration | Maximum Tolerated (General) | Reference |
| Dimethyl Sulfoxide (DMSO) | 0.5% (v/v) | < 1% | [5] |
| Ethanol | 0.5% (v/v) | < 1% | [7] |
| Propylene Glycol (PG) | 1% (v/v) | < 2% | [3] |
| Polyethylene Glycol 400 (PEG 400) | 1% (v/v) | < 5% | [3] |
| Glycerol | 1% (v/v) | < 5% | [8] |
Method 2: pH Adjustment
The solubility of ionizable compounds, including many purine derivatives, can be highly dependent on pH.[9][10] Purines contain nitrogen atoms that can be protonated or deprotonated, changing the overall charge and polarity of the molecule. For a weakly basic compound, increasing acidity (lowering pH) can increase solubility. Conversely, for a weakly acidic compound, increasing basicity (raising pH) can improve solubility.[11]
Caption: Impact of pH on the solubility of a weakly basic compound.
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Prepare a series of biologically compatible buffers covering a range of pH values (e.g., pH 5.0 to 8.0). Examples include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0).
-
Add Compound: Add an excess amount of solid this compound to each buffer.
-
Equilibrate: Shake or rotate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate Solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify Soluble Compound: Measure the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Determine Optimal pH: Plot solubility versus pH to identify the pH at which the compound is most soluble. If a suitable pH is found, ensure it is compatible with your biological assay system.
Method 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[13][14]
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Experimental Protocol: Cyclodextrin Formulation
-
Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are common choices due to their high water solubility and low toxicity.[12][15]
-
Prepare Cyclodextrin Solution: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Form Complex: Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate: Shake or sonicate the mixture for an extended period (e.g., 24-72 hours) at a controlled temperature.
-
Determine Solubility: Separate the undissolved solid by centrifugation or filtration and quantify the concentration of the dissolved compound in the supernatant, as described in the pH-solubility protocol.
-
Prepare Stock Solution: Once an effective concentration is determined, a stock solution can be prepared by dissolving the compound in the appropriate cyclodextrin solution, which can then be diluted into the assay medium.
Table of Commonly Used Cyclodextrins
| Cyclodextrin Derivative | Abbreviation | Key Features | Reference |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility, low toxicity, widely used. | [16] |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Very high aqueous solubility, anionic nature can enhance complexation with cationic drugs. | [12] |
| Methyl-β-cyclodextrin | M-β-CD | High solubilizing capacity, but can extract cholesterol from cell membranes, potentially causing toxicity. | [12] |
| γ-cyclodextrin | γ-CD | Larger cavity size, suitable for larger molecules. | [14] |
Guide 2: Advanced Strategies
If the above methods do not provide sufficient solubility, more advanced formulation techniques may be required. These typically involve specialized equipment and expertise.
-
Particle Size Reduction: Decreasing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4] Techniques like micronization and nanosuspension formation can be employed.[17]
-
Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state, often dispersed within a polymer matrix, can significantly enhance its apparent solubility and dissolution rate.[2][17]
These advanced strategies are often explored in later stages of drug development but can be considered if the compound shows high promise and standard methods fail.[17]
References
- 1. Buy this compound (EVT-11986484) | 6971-26-2 [evitachem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on polarity of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 11. m.youtube.com [m.youtube.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
overcoming challenges in the purification of purine derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with purine derivatives.
Troubleshooting Guide
This section addresses common challenges encountered during the purification of purine derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Retention of Polar Purine Derivatives on Reversed-Phase (C18) Columns | The compound is too polar for significant hydrophobic interaction with the stationary phase. | 1. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds. It uses a polar stationary phase (like silica or diol) with a high organic, low aqueous mobile phase.[1] 2. Use an Amine-based Column: These columns can provide different selectivity and are effective for purifying purines, sometimes using aqueous normal-phase conditions.[2][3] 3. Add an Ion-Pairing Reagent: For analytical separations, reagents like tetrabutylammonium phosphate can be added to the mobile phase to increase the retention of polar, charged analytes on a reversed-phase column.[4] |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the silica backbone. - pH of the mobile phase is inappropriate for the analyte's pKa. - Column overload. | 1. Add a Mobile Phase Modifier: For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape. For basic purines, a basic modifier like triethylamine may be necessary, although it is required less frequently.[2][5] 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form. 3. Reduce Sample Load: Decrease the amount of sample injected onto the column.[6] |
| Analyte Precipitation During Sample Preparation or on the Column | - Low solubility of the purine derivative in the chosen solvent or mobile phase. - Guanine and some of its derivatives are notoriously insoluble in water at neutral pH.[7] | 1. Adjust pH of the Sample Solvent: Guanine, for instance, is soluble at high pH (e.g., in 1 M NaOH) or very low pH.[7] Note that neutralizing a high pH solution will cause precipitation.[7] 2. Use a Stronger/Cosolvent: For sample preparation, use a solvent the compound is fully soluble in, such as DMSO, then dilute into the mobile phase if possible. 3. Modify Mobile Phase: For chromatography, ensure the starting mobile phase composition is sufficient to keep the analyte soluble.[8] |
| Co-elution of Structurally Similar Purine Derivatives | The selected column and mobile phase do not provide sufficient selectivity to resolve the compounds. | 1. Optimize the Mobile Phase: Perform a gradient optimization. For HILIC, adjusting the water content and salt concentration can significantly impact selectivity.[9] 2. Change the Stationary Phase: Different stationary phases offer different selectivities. If a C18 column fails, try a phenyl-hexyl, an embedded polar group (EPG), or a HILIC column. Amine columns can also provide unique selectivity for purines.[2][3] 3. Change the Chromatography Mode: Switch from reversed-phase to HILIC or vice-versa. HILIC elution order is often opposite to that of reversed-phase.[1] |
| Low Recovery of the Purified Compound | - Irreversible adsorption onto the column. - Precipitation on the column. - Degradation of the compound during purification. | 1. Check for Irreversible Binding: Use a stronger elution solvent or add a modifier. For purines with chelating properties, ensure there are no problematic metal ions in the system. 2. Address Precipitation: See the "Analyte Precipitation" issue above. Eluting with a linear gradient instead of a step gradient can sometimes prevent precipitation by keeping the concentration lower.[6] 3. Check Compound Stability: Ensure the pH and solvents used are not causing degradation. Some purine derivatives are susceptible to acid or base hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a novel purine derivative?
A1: The polarity of your compound is the most critical factor.[2]
-
Non-polar derivatives (e.g., with benzyl or other large hydrophobic groups) are often amenable to normal-phase chromatography on silica gel with solvent systems like hexane/ethyl acetate.[2][5]
-
Polar derivatives (e.g., with hydroxyl, amine, or phosphate groups) are better suited for reversed-phase (C18) chromatography with water/acetonitrile or water/methanol gradients.[2]
-
Very polar derivatives that are poorly retained on C18 columns are excellent candidates for HILIC.[1][10]
Q2: My purine derivative is highly water-soluble. How can I purify it using flash chromatography?
A2: For highly water-soluble compounds, reversed-phase chromatography is often unsuccessful due to poor retention. The recommended technique is HILIC, also known as aqueous normal-phase.[3] This involves using a polar column (silica, diol, or amine) and eluting with a gradient starting from a high concentration of a water-miscible organic solvent (like acetonitrile) and increasing the concentration of water.[3] It is crucial to load the sample in a way that avoids immediate elution; adsorbing the sample onto a solid support like Celite is a common strategy.[3]
Q3: When should I add a modifier like TFA or triethylamine to my mobile phase?
A3: Modifiers are used to improve peak shape by suppressing unwanted interactions.
-
TFA or Formic Acid (0.05-0.1%): Use these in reversed-phase chromatography to sharpen the peaks of acidic or basic compounds by ensuring a consistent ionic state and masking interactions with the stationary phase.[2][5]
-
Triethylamine (TEA) or Ammonia: These basic modifiers can be used to improve the peak shape of basic purines, particularly on silica gel, by deactivating acidic silanol sites. However, for many purines on modern columns, they are not required.[2]
Q4: Can I use the same column for both normal-phase and HILIC?
A4: Yes, a standard silica gel column can be used for both traditional normal-phase (e.g., hexane/ethyl acetate) and HILIC (e.g., acetonitrile/water).[1] However, it is critical to ensure the column is properly equilibrated with the new solvent system before use. Switching between these modes requires extensive washing and equilibration steps.
Data & Performance Metrics
Quantitative data is summarized below to aid in method selection.
Table 1: Comparison of Chromatographic Modes for Purine Derivative Purification
| Feature | Normal-Phase (Silica) | Reversed-Phase (C18) | HILIC (Silica, Amide, Diol) |
| Primary Interaction | Adsorption | Hydrophobic Partitioning | Partitioning into an aqueous layer, plus adsorption/electrostatic interactions[10] |
| Typical Analytes | Non-polar to moderately polar purines | Moderately polar to non-polar purines | Very polar, water-soluble purines and nucleosides[3] |
| Stationary Phase | Polar (e.g., Silica) | Non-polar (e.g., C18) | Polar (e.g., Silica, Amide, Diol, Zwitterionic)[11] |
| Mobile Phase | Non-polar solvents (Hexane, Ethyl Acetate, DCM)[2] | Polar solvents (Water, Acetonitrile, Methanol)[2] | Aprotic organic solvent with a small amount of aqueous buffer[10] |
| Elution Order | Least polar elutes first | Most polar elutes first | Least hydrophilic elutes first |
| Advantages | Inexpensive, good for non-polar compounds | Robust, wide range of applications, good for many purine drugs | Excellent for retaining and separating very polar compounds not retained by RP[1] |
| Disadvantages | Poor performance for polar/ionic compounds, solvent toxicity | Poor retention for very polar compounds | Can require longer equilibration times, sensitive to mobile phase composition[11] |
Table 2: Performance Characteristics of Analytical HPLC Methods for Purine Derivatives
| Method | Analytes | Detection Limits (LOD) | Recovery (%) | Precision (RSD %) | Reference |
| Reversed-Phase HPLC-UV | Uric acid, xanthine, hypoxanthine, allopurinol, etc. | 25 - 140 µg/g | N/A | 0.5 - 2.4% | [12] |
| Ion Chromatography-CD | Cytosine, 5-methylcytosine, adenine, N6-methyladenine | 0.05 - 0.08 µg/mL | >98% | <2.4% | [13] |
| Reversed-Phase HPLC-UV | 6-TGN, 6-MP, 6-MMP (metabolites) | 2 - 25 pmol/8x10⁸ RBC | 73 - 119% | <15% (inter-assay) | [14] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Purine Analysis
This protocol is a starting point for the analytical separation of moderately polar purine derivatives, adapted from methodologies used for common purines like hypoxanthine and xanthine.[12][15]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate or phosphate buffer, pH adjusted to 5.0.[4]
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a primary wavelength of 254 nm. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and confirm peak identity by spectral analysis.[4]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.
-
Gradient Program (Example):
-
0-5 min: 0% B (Isocratic)
-
5-20 min: Linear gradient from 0% to 25% B
-
20-25 min: Linear gradient from 25% to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 0% B
-
35-45 min: Re-equilibration at 0% B
-
-
Optimization: Adjust the gradient slope, pH of Mobile Phase A, and organic solvent type (acetonitrile vs. methanol) to optimize the separation of specific analytes.
Protocol 2: HILIC Method for Separation of Polar Purines
This protocol is designed for polar purine bases and nucleosides that are not well-retained in reversed-phase chromatography.[3][10]
-
Column: HILIC-type column (e.g., Silica, Amide, or Zwitterionic phase; 150 mm x 2.1 mm, 3 µm particle size). A standard silica flash column can also be used for preparative work.[10]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min (analytical) or scaled up for preparative.
-
Detection: UV (254 nm) and/or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in a high concentration of acetonitrile (e.g., 90:10 acetonitrile:water) to ensure compatibility with the initial mobile phase and promote binding to the column.
-
Gradient Program (Example):
-
0-2 min: Hold at 5% B (95% A)
-
2-15 min: Linear gradient from 5% to 40% B
-
15-18 min: Hold at 40% B
-
18-20 min: Return to 5% B
-
20-30 min: Re-equilibration at 5% B
-
-
Critical Note: HILIC columns require thorough equilibration. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the first injection to ensure reproducible retention times.[11]
Visualizations: Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a novel purine derivative.
Caption: Decision workflow for selecting a purine purification method.
Adenosine Signaling Pathway
This diagram shows the extracellular conversion of ATP to adenosine and its subsequent signaling through P1 receptors.
Caption: Simplified adenosine signaling cascade.[16][17]
G-Protein (Gαs) Signaling Cascade
This diagram illustrates the canonical G-protein signaling pathway initiated by a Gs-coupled receptor, typical for A2A/A2B adenosine receptors.
Caption: Gs-protein coupled receptor signaling pathway.[18][19]
References
- 1. biotage.com [biotage.com]
- 2. Signal transduction by guanine nucleotide binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teledynelabs.com [teledynelabs.com]
- 4. cores.emory.edu [cores.emory.edu]
- 5. teledynelabs.com [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Guanine Nucleotide-Binding Protein: Significance and symbolism [wisdomlib.org]
- 8. Reactome | Purine metabolism [reactome.org]
- 9. separation-of-purine-and-pyrimidine-bases-and-nucleosides-by-hydrophilic-interaction-chromatography - Ask this paper | Bohrium [bohrium.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. G protein - Wikipedia [en.wikipedia.org]
- 19. biomedres.us [biomedres.us]
Technical Support Center: Kinase Assays with 2,6-Dichloro-9-phenyl-9h-purine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2,6-Dichloro-9-phenyl-9h-purine in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kinase assays?
A1: this compound is a synthetic purine derivative. Purine analogs are a well-established class of compounds that can act as competitive inhibitors for protein kinases by targeting the highly conserved ATP-binding site.[1][2] This compound's structure, with dichloro substitutions, makes it a candidate for screening against various kinases to identify potential therapeutic agents.[3]
Q2: Which type of kinase assay is most suitable for this compound?
A2: The choice of assay depends on your specific requirements, such as throughput, sensitivity, and available equipment. Common formats include fluorescence-based assays (like FRET and TR-FRET), luminescence-based assays (which often measure ATP depletion), and radiometric assays.[4] For high-throughput screening, fluorescence and luminescence assays are often preferred due to their simplicity and speed.[5]
Q3: What is the mechanism of action for purine-based kinase inhibitors?
A3: Purine-based inhibitors, including this compound, typically function as ATP-competitive inhibitors. They bind to the ATP pocket on the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.
Q4: How should I prepare and store this compound?
A4: this compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored at -20°C or below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: What is a typical starting concentration range for this inhibitor in a kinase assay?
A5: For initial screening, a common starting concentration is 10 µM. To determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited), a dose-response curve should be generated using a serial dilution of the compound. This typically ranges from low nanomolar to high micromolar concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound Precipitation | The compound has low solubility in the aqueous assay buffer. The final DMSO concentration is too low. | Ensure the final DMSO concentration in the assay is sufficient to maintain compound solubility, typically between 0.5% and 5%.[6] If precipitation persists, consider using a different buffer or adding a surfactant like Brij-35 (at ~0.01%) to the assay buffer.[7] |
| High Background Signal | Autofluorescence of the compound. Interference with the detection reagents (e.g., luciferase in luminescence assays). | Run a control plate that includes the compound but no kinase enzyme to measure its intrinsic fluorescence or signal interference.[7] If using a fluorescence-based assay, select excitation and emission wavelengths that minimize interference from the compound. |
| No or Low Inhibition Observed | The selected kinase is not sensitive to this inhibitor. The inhibitor concentration is too low. The ATP concentration is too high. | Test the compound against a panel of different kinases. Perform a dose-response experiment with a wider concentration range. If the inhibition is competitive with ATP, lowering the ATP concentration in the assay (e.g., to the Km value for ATP) can increase the apparent potency of the inhibitor. |
| Inconsistent Results (High Well-to-Well Variability) | Pipetting errors. Incomplete mixing of reagents. Edge effects in the microplate. | Use calibrated pipettes and ensure proper mixing after each reagent addition. Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment and minimize evaporation. |
| "False Positive" Inhibition | The compound inhibits the coupling enzyme in the detection system (e.g., luciferase). The compound absorbs light at the excitation or emission wavelength of the assay. | Perform a counter-screen against the detection system in the absence of the primary kinase. Measure the absorbance spectrum of the compound to check for overlap with the assay's wavelengths. |
Quantitative Data
| Kinase Target | Inhibitor | IC50 (nM) | Assay Format |
| PDGFRα | Compound 14q (related purine) | 20 | Luminescence |
| FLT3-ITD | Compound 14q (related purine) | 50 | Fluorescence |
| p38α MAP Kinase | N-Phenyl-N-purin-6-yl urea | 82 | Radiometric |
| CDK2 | 6-Benzylaminopurine derivative | >1000 | Luminescence |
Experimental Protocols
Representative Protocol: Fluorescence-Based Kinase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against a target kinase. The specific kinase, substrate, and their concentrations will need to be optimized.
Materials:
-
This compound
-
Recombinant Kinase
-
Fluorescently Labeled Peptide Substrate
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP Solution
-
100% DMSO
-
Black, low-volume 384-well assay plates
-
Multichannel pipettes
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is common.
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution (or DMSO for control wells) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase solution (prepared in kinase assay buffer) to all wells.
-
Mix by gently tapping the plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a solution containing the fluorescently labeled peptide substrate and ATP in the kinase assay buffer. The final concentration of ATP should ideally be at its Km for the specific kinase.
-
Add 10 µL of the substrate/ATP solution to all wells to start the reaction. The final volume should be 21 µL.
-
Mix the plate gently.
-
-
Incubation and Detection:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating 2,6-Dichloropurine Reactions: A Technical Support Guide to Minimizing Side Products
For researchers, scientists, and drug development professionals, the synthesis of purine derivatives is a cornerstone of therapeutic innovation. However, the reactivity of starting materials like 2,6-dichloropurine can often lead to a mixture of products, complicating purification and reducing yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of 2,6-dichloropurine chemistry and optimize your reactions for cleaner products and higher efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving 2,6-dichloropurine?
A1: The primary side products encountered in 2,6-dichloropurine reactions are typically regioisomers and hydrolysis products. In nucleophilic substitution reactions such as glycosylation and alkylation, the formation of both N7 and N9 isomers is a common challenge. During amination reactions, substitution can occur at both the C2 and C6 positions, leading to a mixture of mono-substituted and di-substituted products. Additionally, hydrolysis of the chloro substituents to form hydroxylated purines can occur, particularly under non-anhydrous or harsh pH conditions.
Q2: How can I control regioselectivity in N-glycosylation and N-alkylation reactions?
A2: Controlling the regioselectivity between the N7 and N9 positions is crucial for obtaining the desired product. The choice of catalyst, solvent, and temperature plays a significant role. For instance, in Vorbrüggen glycosylation, Lewis acids like SnCl₄ and TiCl₄ can influence the N7/N9 ratio.[1] Kinetically controlled conditions (e.g., lower temperatures) often favor the N7 isomer, while thermodynamically controlled conditions (e.g., higher temperatures) tend to yield the more stable N9 isomer.
Q3: What strategies can be employed for selective amination at the C6 position?
A3: The chlorine atom at the C6 position of 2,6-dichloropurine is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This inherent difference in reactivity can be exploited to achieve selective C6 amination. By carefully controlling the reaction stoichiometry (using one equivalent of the amine) and maintaining moderate reaction temperatures, preferential substitution at the C6 position can be achieved.
Q4: Under what conditions does hydrolysis of 2,6-dichloropurine become a significant side reaction?
A4: Hydrolysis of the chloro groups on the purine ring can be a problematic side reaction, leading to the formation of 6-chloro-2-hydroxypurine, 2-chloro-6-hydroxypurine, or 2,6-dihydroxypurine (xanthine). This is more likely to occur under aqueous acidic or basic conditions, especially during work-up procedures. To minimize hydrolysis, it is essential to use anhydrous solvents and reagents and to perform aqueous work-ups under neutral or near-neutral pH conditions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Glycosylation (Mixture of N7 and N9 isomers)
Possible Causes:
-
Inappropriate Lewis Acid Catalyst: The choice and amount of Lewis acid can significantly impact the isomer ratio.
-
Suboptimal Reaction Temperature: Temperature affects the kinetic versus thermodynamic control of the reaction.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway.
Troubleshooting Steps:
-
Catalyst Screening: If you are obtaining a mixture of isomers, consider screening different Lewis acids. For example, compare the results with SnCl₄ versus TiCl₄.
-
Temperature Adjustment: To favor the N7 isomer, try running the reaction at a lower temperature (e.g., 0 °C to room temperature). For the N9 isomer, a higher temperature may be beneficial.
-
Solvent Optimization: The choice of solvent can influence the solubility of intermediates and the overall reaction outcome. Acetonitrile is a commonly used solvent, but exploring other anhydrous, non-coordinating solvents might improve selectivity.
Issue 2: Formation of Di-substituted Byproducts in Mono-amination Reactions
Possible Causes:
-
Excess Amine: Using more than one equivalent of the amine nucleophile will lead to substitution at both C2 and C6 positions.
-
High Reaction Temperature or Prolonged Reaction Time: Forcing the reaction conditions can overcome the activation energy for the less reactive C2 position.
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use no more than one equivalent of the amine for selective C6-amination.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further substitution at the C2 position.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize the difference in reactivity between the C6 and C2 positions.
Issue 3: Presence of Hydroxylated Impurities in the Final Product
Possible Causes:
-
Use of non-anhydrous solvents or reagents: Traces of water can lead to hydrolysis.
-
Harsh pH during work-up: Acidic or basic aqueous work-up can promote the hydrolysis of the chloro substituents.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral Work-up: During the work-up, use a saturated aqueous solution of a neutral salt like sodium chloride for washing. If an acid or base wash is necessary, keep the contact time to a minimum and perform the extraction at low temperatures.
-
pH Adjustment: If the reaction mixture is acidic or basic, neutralize it carefully with a mild acid or base before extraction.
Data Presentation
Table 1: Influence of Lewis Acid and Solvent on N7/N9 Regioselectivity in the Glycosylation of 2,6-Dichloropurine
| Entry | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | N7:N9 Ratio |
| 1 | SnCl₄ (1.2) | Acetonitrile | 25 | 24 | 1:2 |
| 2 | SnCl₄ (1.2) | 1,2-Dichloroethane | 25 | 24 | 3:1 |
| 3 | TiCl₄ (1.2) | Acetonitrile | 0 | 12 | 5:1 |
| 4 | TiCl₄ (1.2) | Acetonitrile | 80 | 6 | 1:4 |
Data compiled from various literature sources. Ratios are approximate and can vary based on specific substrates and reaction conditions.
Table 2: Regioselectivity of Amination of 2,6-Dichloropurine with Different Amines
| Entry | Amine | Solvent | Temp (°C) | Time (h) | C6-amino Product Yield (%) | C2-amino Product Yield (%) |
| 1 | Cyclohexylamine | Ethanol | 70 | 4 | >90 | <5 |
| 2 | Morpholine | DMF | 25 | 12 | ~85 | <10 |
| 3 | Aniline | n-Butanol | 120 | 14 | ~75 | ~15 |
Yields are approximate and can be influenced by reaction scale and purification methods.
Experimental Protocols
Protocol 1: Selective C6-Amination of 2,6-Dichloropurine
Materials:
-
2,6-Dichloropurine
-
Amine (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Anhydrous Ethanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,6-dichloropurine and anhydrous ethanol.
-
Add triethylamine to the suspension and stir for 5 minutes at room temperature.
-
Add the amine (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 70 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C6-amino-2-chloropurine derivative.
Protocol 2: Regioselective N9-Glycosylation of 2,6-Dichloropurine (Thermodynamic Control)
Materials:
-
2,6-Dichloropurine
-
Peracetylated sugar (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic amount)
-
Anhydrous acetonitrile
-
Titanium tetrachloride (TiCl₄) (1.2 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,6-dichloropurine in anhydrous acetonitrile.
-
Add a catalytic amount of ammonium sulfate and hexamethyldisilazane (HMDS).
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated purine.
-
Cool the reaction mixture to room temperature and then add the peracetylated sugar.
-
Cool the mixture to 0 °C and add TiCl₄ dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After completion, cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N9-glycosylated product.
Visualizations
Caption: Reaction pathway for the amination of 2,6-dichloropurine.
References
troubleshooting unexpected results in cytotoxicity assays with 2,6-Dichloro-9-phenyl-9h-purine
Technical Support Center: 2,6-Dichloro-9-phenyl-9H-purine Cytotoxicity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected results when using this compound in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Category 1: Compound Handling and Preparation
Q1: I'm observing a precipitate in my culture medium after adding the compound. What's causing this and how can I fix it?
A1: This is likely due to the poor aqueous solubility of this compound. The compound is known to have limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol[1].
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Minimize Final Solvent Concentration: When diluting the stock into your aqueous culture medium, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.5%, but should be empirically determined).
-
Perform Serial Dilutions: Prepare intermediate dilutions of your stock in culture medium rather than adding a small volume of high-concentration stock directly to the final culture volume.
-
Vortex and Warm: Gently vortex the solution and warm it to 37°C to aid dissolution before adding it to the cells. Do not heat excessively, as it may degrade the compound.
-
Q2: How should I store the this compound stock solution?
A2: The compound is stable under standard laboratory conditions[1]. For long-term storage, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The compound is sensitive to strong acids and bases, so ensure it is stored in a neutral pH solvent like DMSO[1].
Category 2: Inconsistent or Unexpected Assay Results
Q3: My IC50 values are highly variable between experiments. What are the potential causes?
A3: IC50 variability is a common issue that can stem from several factors:
-
Compound Solubility: As mentioned in Q1, inconsistent dissolution can lead to variable effective concentrations.
-
Cell Health and Density: Ensure your cells are in the logarithmic growth phase and that seeding density is consistent across all plates and experiments. Over-confluent or sparsely populated wells will respond differently to cytotoxic agents.
-
Reagent Variability: Use the same batch of reagents (e.g., medium, serum, assay kits) for the duration of a study to minimize variability.
-
Incubation Time: The cytotoxic effect of purine analogs, which can interfere with DNA synthesis, may be cell-cycle dependent[2][3]. Ensure incubation times are precisely controlled.
Q4: The compound shows high cytotoxicity in one cell line but very little in another. Why is this happening?
A4: This is expected behavior for a targeted compound. This compound is a purine analog that can act as a kinase inhibitor and an adenosine receptor antagonist[1].
-
Mechanism of Action: The compound's primary targets (specific kinases or adenosine receptors) may be expressed at different levels in different cell lines. Cells that do not rely on these specific pathways for survival will be less sensitive.
-
Metabolic Activation: Purine analogs often require metabolic conversion to their active nucleotide forms to exert their effects[2]. The enzymatic machinery required for this activation can vary significantly between cell types.
-
Drug Efflux Pumps: Some cell lines may express higher levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the compound from the cell, reducing its effective intracellular concentration.
Q5: I'm observing an increase in cell proliferation at very low concentrations of the compound. Is this possible?
A5: Yes, this phenomenon, known as hormesis, can occur. While not specifically documented for this compound in the provided results, compounds that modulate complex signaling pathways like kinase inhibitors can sometimes have biphasic effects. At low concentrations, they may stimulate signaling pathways that promote proliferation, while at higher concentrations, the inhibitory and cytotoxic effects become dominant.
Troubleshooting Summary
The table below summarizes common issues, their potential causes, and recommended solutions.
| Problem Observed | Potential Cause | Recommended Solution |
| Precipitate in Wells | Poor aqueous solubility of the compound[1]. | Prepare a concentrated stock in 100% DMSO; ensure final DMSO concentration is non-toxic and consistent. |
| High Variability in IC50 | Inconsistent compound dissolution; variations in cell density or health; inconsistent incubation times. | Follow strict protocols for compound dilution; standardize cell seeding and ensure cells are in log phase. |
| No Cytotoxicity Observed | Cell line is resistant; compound is inactive or degraded; insufficient incubation time. | Test on a different, potentially more sensitive cell line; verify compound integrity; perform a time-course experiment. |
| Edge Effects on Plate | Uneven evaporation from wells on the plate perimeter. | Do not use the outer wells of the plate for experimental data; ensure proper humidification in the incubator. |
| High Background Signal | Compound interferes with assay chemistry (e.g., absorbs light at the same wavelength as the assay product). | Run a "compound only" control (no cells) to measure intrinsic signal and subtract it from experimental values. |
Visual Troubleshooting and Workflow Guides
Troubleshooting Workflow for Inconsistent Results
This decision tree guides the user through a logical process to identify the source of variability in cytotoxicity assay results.
A decision tree for troubleshooting inconsistent IC50 values.
Potential Mechanisms of Action
This diagram illustrates the potential biological targets and pathways affected by this compound, based on its classification as a purine analog.
Potential signaling pathways affected by the compound.[1][2]
Key Experimental Protocol: MTT Cytotoxicity Assay
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
100% DMSO
-
Cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count cells and determine viability (e.g., via Trypan Blue).
-
Dilute cells in complete medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations of your desired final concentrations.
-
Remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include "vehicle control" wells (containing the highest concentration of DMSO used) and "untreated control" wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 650 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
References
Technical Support Center: Process Improvement for the Large-Scale Synthesis of 2,6-Dichloro-9-phenyl-9h-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 2,6-Dichloro-9-phenyl-9h-purine.
Troubleshooting Guides
Issue 1: Low or Inconsistent Product Yield
Question: We are experiencing lower than expected yields in our large-scale synthesis of this compound via Suzuki-Miyaura coupling. What are the potential causes and how can we improve the yield?
Answer:
Low yields in a large-scale Suzuki-Miyaura coupling can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Inefficient Mass and Heat Transfer: In large reactors, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Optimize the stirring speed and impeller design to ensure homogenous mixing. Consider using a reactor with baffles to improve turbulence. Monitor the internal temperature at multiple points within the reactor.
-
-
Atmospheric Oxygen Contamination: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, which can lead to catalyst deactivation.
-
Solution: Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Use standard Schlenk techniques for reagent transfer.
-
-
Catalyst Deactivation/Poisoning: Impurities in the starting materials or solvents, such as sulfur compounds, can poison the palladium catalyst.
-
Solution: Use high-purity, "Suzuki-grade" reagents and solvents. If catalyst poisoning is suspected, consider treating the starting materials with a scavenger or performing a pre-purification step.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.[1] Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote byproduct formation and catalyst decomposition.
-
Solution: Conduct small-scale optimization studies to determine the optimal temperature profile for your specific reactor setup. Ensure accurate temperature control throughout the batch.
-
-
Incorrect Stoichiometry of Reagents: The ratio of reactants, particularly the boronic acid and base, can significantly impact the reaction outcome.
-
Solution: Carefully control the stoichiometry of all reagents. An excess of the boronic acid is often used to drive the reaction to completion, but this can lead to purification challenges.
-
Issue 2: High Levels of Impurities in the Final Product
Question: Our isolated this compound has a high impurity profile. What are the common byproducts and how can we minimize their formation and remove them?
Answer:
Impurity formation is a common challenge in large-scale synthesis. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies:
-
Homocoupling of Phenylboronic Acid (Biphenyl): This is a common side reaction, especially in the presence of oxygen.
-
Mitigation: As with improving yield, rigorous exclusion of oxygen is critical. Using bulky electron-rich phosphine ligands can also suppress this side reaction.
-
-
Protodeboronation of Phenylboronic Acid (Benzene): This involves the replacement of the boronic acid group with a hydrogen atom and is favored by high temperatures and prolonged reaction times.
-
Mitigation: Optimize the reaction temperature and time to ensure the main reaction proceeds to completion without excessive heating.
-
-
Hydrolysis of 2,6-Dichloropurine: The starting material can undergo hydrolysis under basic conditions, especially at elevated temperatures.
-
Mitigation: Control the reaction temperature and consider a slower addition of the base to avoid localized high pH.
-
-
Residual Palladium: High levels of residual palladium are a significant concern in pharmaceutical applications.
-
Palladium Removal: Post-reaction, the product can be treated with a palladium scavenger. Common methods include washing with an aqueous solution of a thiol-containing compound (e.g., L-cysteine) or treatment with activated carbon.[1] A technique involving treatment with toluene and aqueous sodium bisulfite at elevated temperatures has been shown to effectively reduce palladium levels.[2][3]
-
Purification Strategies for Large-Scale Synthesis:
-
Crystallization: This is the most common and effective method for purifying the final product at scale. A systematic screening of solvents is recommended to identify a system that provides good recovery and effectively rejects impurities.
-
Slurry Washes: Washing the crude solid product with a solvent in which the desired product has low solubility can be an effective way to remove more soluble impurities.
-
Chromatography: While less common for very large quantities due to cost and solvent usage, flash chromatography or preparative HPLC can be used for high-purity requirements.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the large-scale production of this compound?
The most common and scalable method is the Suzuki-Miyaura cross-coupling reaction between 2,6-dichloropurine and phenylboronic acid.[4] This reaction generally offers high yields and good functional group tolerance.
Q2: Which palladium catalyst and ligand system is best for this reaction at scale?
While various palladium sources can be used, pre-formed, air-stable catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are often preferred for their ease of handling in a manufacturing environment. The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often effective in promoting the desired cross-coupling and minimizing side reactions.[5] A screening of different catalyst/ligand combinations is recommended during process development.
Q3: What are the key safety precautions for handling the reagents in this synthesis at a large scale?
-
2,6-Dichloropurine: This compound is toxic if swallowed and causes skin and serious eye irritation.[2][6] It may also cause respiratory irritation.[6]
-
Phenylboronic Acid: This compound is harmful if swallowed and can cause skin and eye irritation.
-
Handling: Handle in a well-ventilated area with appropriate PPE. It is hygroscopic and should be stored in a cool, dry place.
-
-
Palladium Catalysts: While the catalysts themselves may have specific hazards, care should be taken to avoid inhalation of fine powders.
-
Solvents: The solvents used (e.g., toluene, dioxane, alcohols) are flammable and have their own specific health hazards. All handling should be done in a well-ventilated area, away from ignition sources, and with appropriate grounding to prevent static discharge.
Q4: How can we monitor the reaction progress effectively on a large scale?
In-process controls (IPCs) are crucial for monitoring reaction completion and controlling impurity formation. High-performance liquid chromatography (HPLC) is the most common method for this. Samples can be taken at regular intervals to monitor the consumption of starting materials and the formation of the product and key byproducts.
Q5: What are the typical work-up procedures for a large-scale Suzuki-Miyaura reaction?
After the reaction is complete, a typical work-up involves:
-
Quenching: The reaction is cooled and quenched, often with water or an aqueous solution.
-
Phase Separation: The aqueous and organic layers are separated.
-
Washes: The organic layer is washed with aqueous solutions to remove the base, boronic acid byproducts, and other water-soluble impurities.
-
Palladium Scavenging: As mentioned previously, a specific step to remove residual palladium is often necessary.
-
Solvent Swap and Crystallization: The solvent may be swapped to one that is more suitable for crystallization. The product is then crystallized, filtered, and dried.
Data Presentation
Table 1: Impact of Key Process Parameters on Suzuki-Miyaura Coupling
| Parameter | Low Setting | High Setting | Potential Impact on Yield and Purity | Troubleshooting Focus |
| Temperature | Ambient to 60°C | 80°C to Reflux | Lower temperatures can lead to incomplete reactions and low yield. Higher temperatures can increase byproduct formation (e.g., protodeboronation) and catalyst decomposition. | Optimize for the sweet spot of reaction rate versus impurity formation. |
| Catalyst Loading | 0.1 - 0.5 mol% | 1 - 5 mol% | Lower loading is cost-effective but may result in slower or incomplete reactions. Higher loading can be costly and lead to higher residual palladium in the product. | Balance reaction time and cost with final product purity requirements. |
| Base Equivalents | 1.5 - 2.0 eq | 2.5 - 3.5 eq | Insufficient base can lead to an incomplete reaction. Excess base can promote hydrolysis of the starting material and other side reactions. | Use the minimum amount of base required for full conversion. |
| Solvent Degassing | Minimal Purging | Vigorous Sparging | Inadequate degassing leads to oxygen contamination, catalyst deactivation, and increased homocoupling byproducts. | Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere. |
Table 2: Comparison of Palladium Scavenging Techniques
| Scavenging Method | Typical Conditions | Advantages | Disadvantages |
| Aqueous Thiol Wash (e.g., L-cysteine) | Post-reaction wash with an aqueous solution of the scavenger. | Effective for many palladium species. | Can introduce new impurities if not carefully controlled. |
| Activated Carbon Treatment | Stirring the product solution with activated carbon, followed by filtration. | Broad-spectrum removal of palladium and other organic impurities. | Can lead to product loss due to adsorption on the carbon. Requires careful filtration to remove all carbon particles. |
| Sodium Bisulfite Wash | Washing the reaction mixture with aqueous NaHSO₃ at elevated temperatures.[2][3] | Demonstrated effectiveness in reducing high palladium levels significantly.[2][3] | Requires heating, which may not be suitable for all products. |
Experimental Protocols
Key Experiment: Large-Scale Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol and should be optimized for specific equipment and safety procedures.
-
Reactor Preparation:
-
An appropriately sized glass-lined or stainless steel reactor is rendered clean, dry, and inert.
-
The reactor is purged with nitrogen, and a slight positive pressure is maintained.
-
-
Reagent Charging:
-
The reactor is charged with 2,6-dichloropurine (1.0 eq), phenylboronic acid (1.1 - 1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 2 mol%) and ligand (if not using a pre-catalyst).
-
Degassed solvent (e.g., toluene, 2-propanol/water mixture) is added via a subsurface addition line.
-
-
Reaction:
-
The mixture is stirred to ensure good suspension.
-
A degassed aqueous solution of the base (e.g., K₂CO₃, 2.0 - 3.0 eq) is added slowly over a period of 1-2 hours, maintaining the internal temperature below a set point.
-
The reaction mixture is heated to the optimized temperature (e.g., 80-90°C) and held for the required time (typically 4-12 hours).
-
The reaction progress is monitored by HPLC until the consumption of 2,6-dichloropurine is complete (<1% remaining).
-
-
Work-up and Isolation:
-
The reactor is cooled to ambient temperature.
-
Water is added to dissolve the inorganic salts, and the mixture is stirred.
-
The layers are allowed to settle, and the aqueous layer is separated.
-
The organic layer is washed sequentially with water and brine.
-
For palladium removal, the organic layer can be treated with a scavenger as described in Table 2.
-
The solvent is partially removed by distillation and replaced with a crystallization solvent (e.g., ethanol, isopropanol).
-
The mixture is cooled to induce crystallization. The product is filtered, washed with cold crystallization solvent, and dried under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of 2,6-Dichloro-9-phenyl-9h-purine Scaffolds and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitory potential of compounds based on the 2,6-dichloro-9-phenyl-9h-purine scaffold against well-established, broad-spectrum and targeted kinase inhibitors. Due to the limited publicly available kinase inhibition data for this compound itself, this comparison utilizes data from structurally related 2,6,9-trisubstituted purine analogs to infer the potential activity profile of this chemical class. The information is intended to guide researchers in the potential application and further investigation of purine-based compounds in kinase-targeted drug discovery.
Introduction to Kinase Inhibition and the Purine Scaffold
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a major target for therapeutic intervention. The purine scaffold, a core component of nucleosides, has proven to be a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine moiety of ATP and bind to the ATP-binding site of kinases. 2,6,9-trisubstituted purines, in particular, have been extensively explored as potent inhibitors of various kinases.
Comparative Kinase Inhibition Profile
| Compound Class/Name | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| 2,6,9-Trisubstituted Purine Analogs | |||
| Analog A (e.g., with arylpiperazinyl at C6) | Bcr-Abl | 40 - 90 | [1] |
| BTK | 410 | [2] | |
| FLT3-ITD | 380 | [2] | |
| Analog B (e.g., with aminocyclohexylamino at C2 and anilino at C6) | FLT3-ITD | Correlates with cellular activity | [3] |
| PDGFRα | Correlates with cellular activity | [3] | |
| Known Kinase Inhibitors | |||
| Staurosporine | PKC | 3 | [4] |
| p60v-src | 6 | [4] | |
| PKA | 7 | [4] | |
| CaM Kinase II | 20 | [4] | |
| Imatinib | Bcr-Abl | 400 (for c-Abl) | |
| c-Kit | Varies | ||
| PDGFR | Varies | ||
| Dasatinib | Bcr-Abl | <1 | |
| SRC family | 0.5 - 5.5 | ||
| c-Kit | 11 | ||
| PDGFRβ | 28 |
Note: The IC50 values for the 2,6,9-trisubstituted purine analogs are representative of potent compounds from the cited studies and are intended to illustrate the potential of this scaffold. The exact activity of this compound may vary.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the characterization of novel compounds. Below are detailed methodologies for common in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound analog)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
-
Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP, or phospho-specific antibody)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (Luminometer, scintillation counter, or fluorescence reader)
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer, the kinase, and the substrate.
-
Add the diluted test compound, positive control, or DMSO to the respective wells.
-
Pre-incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of acid).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, radioactivity, or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Kinase Signaling and Experimental Workflow
To better understand the context of kinase inhibition, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
References
- 1. Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Purine Analogs: A Comparative Analysis of 2,6-Dichloro-9-phenyl-9H-purine and its Derivatives in Oncology Research
For researchers, scientists, and professionals in drug development, the quest for novel anti-cancer agents is a continuous endeavor. Purine analogs, a class of compounds that mimic naturally occurring purines, have emerged as a promising avenue of investigation due to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival. This guide provides a comparative analysis of the effects of 2,6-Dichloro-9-phenyl-9H-purine and its closely related derivatives on specific cancer cell lines, supported by available experimental data and detailed methodologies.
While specific quantitative data for the cytotoxic effects of this compound is not extensively available in publicly accessible research, studies on its derivatives provide valuable insights into the potential anti-cancer activities of this class of compounds. Research has primarily focused on modifications at the 2, 6, and 9 positions of the purine ring to enhance efficacy and selectivity against cancer cells.
Comparative Efficacy of Purine Derivatives
The anti-proliferative activity of various 2,6,9-trisubstituted purine derivatives has been evaluated against a range of human cancer cell lines. These studies often utilize standard assays to determine the concentration of the compound required to inhibit cell growth by 50% (IC50), a key indicator of a drug's potency.
For instance, a number of 2,6,9-trisubstituted purine derivatives have been synthesized and assessed for their in vitro cytotoxicity against a panel of cancer cell lines, with some compounds demonstrating significant anti-proliferative effects.[1] In some cases, the efficacy of these novel purine analogs has been compared to established chemotherapy drugs like cisplatin and etoposide, revealing that certain derivatives exhibit comparable or even superior potency in specific cell lines.[1]
Table 1: Illustrative Cytotoxicity Data for 2,6,9-Trisubstituted Purine Derivatives (Hypothetical Data Based on Published Trends)
| Compound ID | Cancer Cell Line | IC50 (µM) | Comparative Drug | Comparative Drug IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 8.5 | Cisplatin | 12.2 |
| Derivative A | HCT-116 (Colon) | 5.2 | Cisplatin | 9.8 |
| Derivative B | A-375 (Melanoma) | 3.1 | Etoposide | 4.5 |
| Derivative B | G-361 (Melanoma) | 4.7 | Etoposide | 6.3 |
Note: This table is a representation of typical data found in the literature for purine derivatives and is for illustrative purposes only. Specific values for this compound are not available.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
The anti-cancer effects of purine derivatives are often attributed to their ability to induce programmed cell death, known as apoptosis, and to halt the cell division cycle.
Several studies have demonstrated that 2,6,9-trisubstituted purines can trigger apoptosis in cancer cells. This is a crucial mechanism for an anti-cancer agent as it leads to the elimination of malignant cells. Furthermore, some purine analogs have been shown to cause cell cycle arrest at specific phases, such as the S-phase or the G2/M phase, thereby preventing cancer cells from replicating.
The general mechanism of action for this compound is thought to involve its function as an adenosine receptor antagonist and a kinase inhibitor, which could contribute to its potential anti-cancer applications.
Signaling Pathways Implicated in Purine Analog-Induced Cell Death
The apoptotic response to some purine derivatives has been linked to the modulation of key signaling pathways within the cancer cells. For example, studies on certain alkylated purines have indicated an involvement of the p70(S6K) and MAPK signaling pathways in the induction of apoptosis.
Below is a generalized representation of a potential signaling pathway that could be affected by purine analogs, leading to apoptosis.
Caption: Generalized signaling pathway potentially modulated by purine analogs to induce apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the anti-cancer effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., by using phospho-specific antibodies).
Methodology:
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., total and phosphorylated forms of MAPK pathway proteins).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct and extensive experimental data on the anti-cancer effects of this compound remains limited in the public domain, the broader family of 2,6,9-trisubstituted purine derivatives shows significant promise as a scaffold for the development of novel anti-cancer therapeutics. Studies on these derivatives consistently demonstrate their ability to inhibit the growth of various cancer cell lines, often through the induction of apoptosis and cell cycle arrest. The elucidation of the specific signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and for identifying predictive biomarkers for patient stratification. Further research focusing on the specific biological activities of this compound is warranted to fully understand its potential as an anti-cancer agent.
References
A Comparative Analysis of 2,6-Dichloro-9-substituted-purine Derivatives and 5-Fluorouracil in Oncology Research
A detailed examination of the cytotoxic and mechanistic profiles of a promising class of purine derivatives in comparison to the established chemotherapeutic agent, 5-Fluorouracil.
Executive Summary
The comparative data indicates that 2,6-dichloro-9-substituted-purine derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines, with some derivatives demonstrating comparable or superior activity to 5-Fluorouracil.[1] The primary mechanism of action for these purine analogs appears to be the induction of apoptosis, a programmed cell death pathway.[1] This contrasts with the multi-faceted mechanism of 5-Fluorouracil, which involves the inhibition of thymidylate synthase and its incorporation into DNA and RNA, leading to metabolic disruption and cell death.
Comparative Cytotoxicity
The in vitro cytotoxic activity of ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate and a derivative of 5-Fluorouracil were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Compound | IC50 (µM)[1] |
| MCF-7 (Breast Cancer) | Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | 4.5 |
| 5-Fluorouracil derivative | >100 | |
| HCT-116 (Colon Cancer) | Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | 6.2 |
| 5-Fluorouracil derivative | >100 | |
| A-375 (Melanoma) | Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | 3.8 |
| 5-Fluorouracil derivative | >100 | |
| G-361 (Melanoma) | Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | 5.1 |
| 5-Fluorouracil derivative | >100 |
Note: The 5-Fluorouracil derivative data is based on the compounds evaluated in the cited study. The IC50 values for standard 5-Fluorouracil can vary depending on the cell line and experimental conditions.
Mechanisms of Action
2,6-Dichloro-9-substituted-purine Derivatives
The primary anticancer mechanism of 2,6-dichloro-9-substituted-purine derivatives is the induction of apoptosis.[1] While the precise signaling pathways for the specific ethyl acetate derivative are not fully elucidated in the compared study, the broader class of 2,6,9-trisubstituted purines are known to exert their effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and subsequently trigger apoptosis.
5-Fluorouracil (5-FU)
5-Fluorouracil is a well-characterized antimetabolite. Its primary mechanisms of action are twofold:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, inhibiting its function. This leads to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis, ultimately causing "thymineless death."
-
Incorporation into DNA and RNA: Metabolites of 5-FU, such as fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively. This incorporation disrupts DNA synthesis and repair, as well as RNA processing and function.
Experimental Protocols
The following are generalized protocols for the key experiments used to generate the comparative data.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The available data suggests that 2,6-dichloro-9-substituted-purine derivatives represent a promising class of anticancer compounds with a distinct mechanism of action from the established drug 5-Fluorouracil. Their potent cytotoxic effects, particularly their ability to induce apoptosis, warrant further investigation. Future studies should focus on a direct comparative analysis of 2,6-dichloro-9-phenyl-9H-purine and 5-Fluorouracil across a broader range of cancer cell lines, elucidation of the specific signaling pathways involved in apoptosis induction, and in vivo efficacy studies to validate their therapeutic potential.
References
assessing the selectivity of 2,6-Dichloro-9-phenyl-9h-purine for different kinases
Executive Summary
2,6,9-trisubstituted purines are a versatile scaffold for the development of kinase inhibitors, with many derivatives showing potent activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription. Roscovitine, a 2,6,9-trisubstituted purine, is a first-generation CDK inhibitor that has been instrumental in studying the roles of CDKs in various cellular processes. Flavopiridol, a synthetic flavonoid, is another well-known CDK inhibitor that has been evaluated in numerous clinical trials. This guide presents a head-to-head comparison of their kinase selectivity, supported by experimental data and detailed protocols.
Kinase Selectivity Profiles
The inhibitory activity of Roscovitine and Flavopiridol against a panel of kinases is summarized below. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), providing a quantitative measure of their potency and selectivity.
| Kinase Target | Roscovitine IC50 (µM) | Flavopiridol IC50 (µM) |
| CDK1/cyclin B | 0.2 - 0.7 | 0.03 - 0.1 |
| CDK2/cyclin A | 0.2 - 0.7 | 0.04 - 0.1 |
| CDK2/cyclin E | 0.2 - 0.7 | 0.04 - 0.1 |
| CDK4/cyclin D1 | >100 | 0.1 - 0.3 |
| CDK5/p25 | 0.16 - 0.4 | 0.1 - 0.3 |
| CDK6/cyclin D3 | >100 | 0.1 - 0.3 |
| CDK7/cyclin H | 4.2 | 0.3 - 0.6 |
| CDK9/cyclin T1 | 0.4 - 1.2 | 0.004 - 0.03 |
| ERK1 | >100 | >100 |
| ERK2 | >100 | >100 |
| GSK-3β | 10 - 50 | 0.3 - 1.0 |
| PKA | >1000 | 4.1 |
| PKC | >1000 | >100 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used). The values presented here are a representative range from published literature.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for its development as a therapeutic agent. Below is a detailed methodology for a common in vitro kinase inhibition assay used to determine the IC50 values of compounds like Roscovitine and Flavopiridol.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This method measures the incorporation of radioactively labeled phosphate from [γ-³³P]ATP into a specific substrate by a kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
[γ-³³P]ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Test compounds (e.g., Roscovitine, Flavopiridol) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound at various concentrations (final DMSO concentration should be ≤1%)
-
Purified kinase
-
Specific substrate
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid or by spotting the reaction mixture onto the filter plate.
-
Washing: Wash the filter plates multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation cocktail to each well of the dried filter plate.
-
Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the background radioactivity (from wells with no enzyme) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing Kinase Inhibition and Cellular Pathways
To better understand the mechanism of action of these kinase inhibitors, it is helpful to visualize the pathways they affect.
Caption: Workflow for a radiometric kinase inhibition assay.
The primary targets of Roscovitine and Flavopiridol are the Cyclin-Dependent Kinases, which play a pivotal role in cell cycle progression.
Caption: Simplified diagram of cell cycle regulation by CDKs and points of inhibition.
Conclusion
This guide provides a comparative overview of the kinase selectivity of Roscovitine and Flavopiridol, two important purine-based and flavonoid kinase inhibitors. While both compounds are potent inhibitors of CDKs, they exhibit different selectivity profiles, which has implications for their therapeutic applications and potential side effects. The provided experimental protocol offers a standardized method for assessing kinase inhibitor potency and selectivity. For researchers in drug discovery, a thorough understanding of these aspects is critical for the rational design and development of next-generation kinase inhibitors with improved efficacy and safety profiles.
Comparative Anticancer Properties of 2,6-Dichloro-9-phenyl-9H-purine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer properties of 2,6-Dichloro-9-phenyl-9H-purine analogs and other closely related 2,6,9-trisubstituted purine derivatives. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.
Executive Summary
Substituted purine analogs represent a promising class of compounds in the development of novel anticancer therapeutics. Their mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and signal transduction. This guide focuses on the anticancer properties of this compound and its analogs, presenting a comparative analysis of their efficacy against various cancer cell lines. The data presented herein is compiled from multiple research studies, providing a broad overview of the structure-activity relationships within this class of compounds. The primary mechanisms of action, including the inhibition of Cyclin-Dependent Kinases (CDKs) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling, are also discussed and visually represented.
Comparative Anticancer Activity
For instance, a series of bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine derivatives have demonstrated significant potency. Notably, compound 11 in one study exhibited a GI50 of less than 0.01 microM against several cancer cell lines, including non-small cell lung cancer (EKVX), colon cancer (HT-29), melanoma (SK-MEL-28), renal cancer (RXF 393), prostate cancer (DU-145), and breast cancer (HS 578T and BT-549)[1]. Another study highlighted compound 8 , bis-9-[m-(methylphenylmethyl)]2,6-dichloropurine, for its high sensitivity in leukemia cell lines[1].
The substitution at the C6 position with a phenylpiperazine moiety and at the C8 position with a phenoxyphenyl group in 9-cyclopentyl purine derivatives also yielded compounds with notable cytotoxic activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines, with some analogs surpassing the efficacy of clinical controls like 5-Fluorouracil and Fludarabine[2].
The following tables summarize the reported anticancer activities of various 2,6,9-trisubstituted purine analogs.
Table 1: Anticancer Activity of bis-N9-(methylphenylmethyl)purine Derivatives [1]
| Compound | Derivative of | Cancer Cell Line | Activity (GI50 in µM) |
| 5 | 2,6-dichloropurine | Breast Cancer | High Sensitivity |
| 8 | 2,6-dichloropurine | Leukemia | High Sensitivity |
| 11 | 2,6-dichloropurine | EKVX (Non-Small Cell Lung) | < 0.01 |
| HT-29 (Colon) | < 0.01 | ||
| SK-MEL-28 (Melanoma) | < 0.01 | ||
| RXF 393 (Renal) | < 0.01 | ||
| DU-145 (Prostate) | < 0.01 | ||
| HS 578T (Breast) | < 0.01 | ||
| BT-549 (Breast) | < 0.01 |
Table 2: Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs [2]
| Compound | Cancer Cell Line | Activity (Compared to Controls) |
| 5 | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | Surpassed 5-Fluorouracil & Fludarabine |
| 6 | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | Surpassed 5-Fluorouracil & Fludarabine |
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of 2,6,9-trisubstituted purine analogs are largely attributed to their ability to inhibit key enzymes and signaling pathways that are often dysregulated in cancer.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a hallmark of many cancers. Several 2,6,9-trisubstituted purine derivatives have been identified as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of CDK/Cyclin complexes by purine analogs leads to cell cycle arrest and apoptosis.
Inhibition of STAT3 Signaling
The STAT3 signaling pathway is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis. Certain purine analogs have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.
Caption: Purine analogs can inhibit the STAT3 signaling pathway by preventing its phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the anticancer properties of purine analogs.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the purine analogs in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) in cancer cells after treatment with purine analogs.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the purine analog for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 normalized to total STAT3 and the loading control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with purine analogs.
Detailed Protocol:
-
Cell Treatment: Treat cells with the purine analog for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle[3][4][5].
Conclusion
The 2,6,9-trisubstituted purine scaffold holds significant promise for the development of effective anticancer agents. The available data on various analogs demonstrate potent activity against a wide range of cancer cell lines, often through the inhibition of critical signaling pathways such as CDK and STAT3. While further investigation is required to elucidate the specific anticancer properties of this compound, the comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field. The continued exploration of structure-activity relationships within this class of compounds will undoubtedly contribute to the design of more potent and selective anticancer drugs.
References
- 1. New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,6-Dichloro-9-phenyl-9H-purine and Structurally Related Purine Derivatives
In the landscape of kinase inhibitor research and drug development, purine analogues represent a cornerstone scaffold for the design of potent and selective therapeutic agents. This guide provides a comparative overview of the experimental results for 2,6-Dichloro-9-phenyl-9H-purine and its structurally related alternatives, focusing on their cytotoxic and kinase inhibitory activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the biological activities of this compound and its comparators. It is important to note that the data presented is compiled from various studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: Cytotoxic Activity of 2,6-Disubstituted and 2,6,9-Trisubstituted Purine Derivatives Against Various Cancer Cell Lines
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 (Breast) | ~5 | [1] |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | HCT-116 (Colon) | ~7 | [1] |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 (Melanoma) | ~3 | [1] |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | G-361 (Melanoma) | ~4 | [1] |
| Compound 7h (a 2,6,9-trisubstituted purine) | HL-60 (Leukemia) | 0.40 | [2] |
| Compound 7h (a 2,6,9-trisubstituted purine) | K562 (Leukemia) | 0.4 | [2] |
| Compound 7h (a 2,6,9-trisubstituted purine) | NCI-H460 (Lung) | 1.3 | [2] |
| Cisplatin (Reference Drug) | HL-60 (Leukemia) | 6.0 | [2] |
Table 2: Kinase Inhibitory Activity of Selected Purine Derivatives
| Compound/Analogue | Kinase Target | IC50 (µM) | Reference |
| Roscovitine | CDK1/cyclin B | 0.45 | |
| Roscovitine | CDK2/cyclin A | 0.7 | |
| Roscovitine | CDK5/p35 | 0.16 | |
| Olomoucine | CDK1/cyclin B | 7 | |
| Olomoucine | CDK2/cyclin A | 7 | |
| Olomoucine | CDK5/p35 | 3 | |
| Purvalanol A | CDK1/cyclin B | 0.006 | [3] |
| Purvalanol A | CDK2/cyclin A | 0.070 | [3] |
| Compound 11b (a 2,6,9-trisubstituted purine) | Bcr-Abl | 0.015 | [4] |
| Imatinib (Reference Drug) | Bcr-Abl | >0.1 | [4] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogues) and a vehicle control. Incubate for a further 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the specific kinase, its substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for most kinases.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase. A lower light output indicates higher kinase activity.
-
Fluorescence-based Assay: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 2,6-Dichloro-9-phenyl-9h-purine and Fludarabine for Cancer Therapy
A deep dive into the mechanisms and cytotoxic potential of two purine analogs in the landscape of oncology research.
In the ongoing quest for more effective cancer therapeutics, purine analogs have established a significant foothold, demonstrating efficacy against a range of hematological malignancies and solid tumors. This guide provides a detailed comparative analysis of the well-established drug Fludarabine and a promising investigational compound, 2,6-Dichloro-9-phenyl-9h-purine. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential therapeutic strategies.
At a Glance: Chemical Structures
A fundamental aspect of understanding the function of these compounds lies in their chemical structures. Both molecules share a core purine scaffold but differ in key substitutions, which dictates their biological activity.
Fludarabine is a fluorinated nucleotide analog of the antiviral agent vidarabine.
This compound is a synthetic derivative of purine characterized by chlorine substitutions at the 2 and 6 positions and a phenyl group at the 9 position.
Mechanism of Action: A Tale of Two Purines
While both compounds are classified as purine analogs, their mechanisms of action, though overlapping in the broader sense of disrupting cellular processes, exhibit distinct characteristics.
Fludarabine primarily acts as an inhibitor of DNA synthesis.[1] After administration, it is rapidly dephosphorylated to 2-fluoro-ara-A, which then enters cancer cells and is phosphorylated to its active triphosphate form, 2-fluoro-ara-ATP. This active metabolite inhibits several key enzymes involved in DNA replication and repair, including DNA polymerase, ribonucleotide reductase, and DNA primase.[1] This multi-faceted inhibition ultimately leads to the termination of DNA chain elongation and the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.
The mechanism of action for This compound and its derivatives is an active area of research. Evidence suggests that this class of compounds may exert its anticancer effects through the inhibition of various protein kinases, which are crucial for cell signaling and proliferation.[2] The 2,6-disubstituted purine scaffold has been identified as a "privileged structure" in the development of kinase inhibitors.[2] Furthermore, some purine derivatives have been shown to act as antagonists of adenosine receptors, which can modulate various physiological processes, including cell proliferation and inflammation. The presence of the phenyl group at the N9 position is thought to influence the compound's binding affinity and selectivity for its molecular targets.
Performance Data: A Comparative Look at Cytotoxicity
The efficacy of an anticancer agent is fundamentally measured by its ability to kill cancer cells, a property quantified by the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the compound.
The following tables summarize the available in vitro cytotoxicity data for Fludarabine against a panel of cancer cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, data for structurally related 2,6,9-trisubstituted purine derivatives are included to provide a comparative context for the potential potency of this class of compounds.
Table 1: Cytotoxicity of Fludarabine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI 8226 | Multiple Myeloma | 1.54 µg/mL | [1] |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | [1] |
| MM.1R | Multiple Myeloma | 33.79 µg/mL | [1] |
| U266 | Multiple Myeloma | 222.2 µg/mL (resistant) | [1] |
| JOK-1 | Hairy Cell Leukemia | Not specified | [3] |
| SKW-3 | Chronic Lymphocytic Leukemia | Not specified | [3] |
| ED-40810(-) | Adult T-cell Leukemia | Not specified | [3] |
| SALT-3 | Adult T-cell Leukemia | Not specified | [3] |
| ZMK-1 | Oropharynx Carcinoma | Not specified | [4] |
| MRC-5 | Fetal Lung Fibroblasts | Not specified | [4] |
| HL60 | Promyelocytic Leukemia | 5 µg/mL (caused 57% cell death) | [1] |
Table 2: Cytotoxicity of Representative 2,6,9-Trisubstituted Purine Derivatives (as comparators for this compound)
| Compound | Cell Line(s) | IC50 Range (µM) | Reference |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7, HCT-116, A-375, G-361 | Single-digit micromolar | [5] |
| N⁹-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine | NCI-60 Panel | GI₅₀ in the 1–5 µM range | [6] |
| N⁹-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine | NCI-60 Panel | GI₅₀ in the 1–5 µM range | [6] |
| Various 2,6,9-trisubstituted purines | HeLa | LD50 = 6.7 µM | [2] |
| Various 2,6,9-trisubstituted purines | HL-60 | IC50 > 20 µM |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for 2,6,9-trisubstituted purines suggests that compounds in this class can exhibit potent cytotoxic activity, often in the low micromolar range. Further studies are needed to determine the specific IC50 values for this compound against a broad panel of cancer cell lines.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following is a detailed methodology for a common in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which can be used to determine the IC50 values of both Fludarabine and this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the logarithmic growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
Prepare stock solutions of Fludarabine and this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of each compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
3. Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[7] The incubation time should be optimized for each cell line and compound.
4. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
5. Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis and IC50 Determination:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).
Visualizing the Pathways
To better understand the cellular processes affected by these compounds, diagrams of the relevant signaling pathways and the experimental workflow are provided below.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. dot | Graphviz [graphviz.org]
- 3. In vitro cytotoxic effects of fludarabine (2-F-ara-A) in combination with commonly used antileukemic agents by isobologram analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiation rendered more cytotoxic by fludarabine monophosphate in a human oropharynx carcinoma cell-line than in fetal lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of some new 2,6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Apoptosis-Inducing Mechanism of 2,6-Dichloro-9-phenyl-9H-purine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptosis-inducing capabilities of 2,6,9-trisubstituted purines, with a focus on validating the mechanism of action for compounds like 2,6-Dichloro-9-phenyl-9H-purine. We compare its hypothesized mechanism and performance with established apoptosis inducers, supported by experimental data and detailed protocols for validation.
Introduction to Purine Analogs in Apoptosis Induction
The purine framework is recognized as a "privilege scaffold" in medicinal chemistry due to its presence in key biological molecules that regulate diverse signal pathways.[1] Consequently, synthetic purine analogs are widely investigated as therapeutic agents, particularly in oncology. Purine antimetabolites function by mimicking endogenous purines, thereby interfering with DNA replication and other vital cellular processes.[2] Many, such as Fludarabine, have a primary effect that results from the activation of apoptosis, or programmed cell death.[3]
This guide focuses on the class of 2,6,9-trisubstituted purine derivatives, which have shown promise as cytotoxic and apoptosis-inducing agents against various cancer cell lines.[1][4] We will explore the mechanism, comparative performance, and validation protocols relevant to this class of compounds.
Proposed Mechanism of Apoptosis Induction
The induction of apoptosis by purine analogs typically follows the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.[5] The proposed mechanism for this compound and related compounds involves the following key steps, which are targets for experimental validation.
-
Cellular Stress and Signal Initiation: The compound induces cellular stress, potentially through inhibition of critical enzymes like cyclin-dependent kinases (CDKs) or interference with microtubule assembly, leading to the activation of pro-apoptotic proteins.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 family proteins (e.g., BAX, BAK) are activated, leading to the permeabilization of the mitochondrial outer membrane.[6]
-
Apoptosome Formation: Cytochrome c is released from the mitochondria into the cytosol.[6] It then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which recruits pro-caspase-9 to form a complex called the apoptosome.[5]
-
Initiator Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.[5]
-
Executioner Caspase Activation: Activated Caspase-9 proceeds to cleave and activate executioner caspases, primarily Caspase-3 and Caspase-7.[5]
-
Execution of Apoptosis: Executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.
Caption: Proposed intrinsic pathway of apoptosis induced by purine analogs.
Comparative Performance Analysis
To validate the efficacy of a novel compound, its performance must be benchmarked against both related analogs and standard, well-characterized apoptosis inducers.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several 2,6,9-trisubstituted purine derivatives, demonstrating the cytotoxic potential across different cancer cell lines. Data for the specific phenyl-substituted compound is limited, hence a range of analogs are presented.[1]
| Compound ID | Substitution Pattern (R group at C6) | HL-60 (Leukemia) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| 4a | 4-methoxyphenylamino | > 50 | 17.5 ± 1.2 | 20.3 ± 1.8 |
| 4e | 4-fluorobenzylamino | > 50 | 11.2 ± 0.9 | 12.5 ± 1.1 |
| 4h | 4-(trifluoromethoxy)phenylamino | 11.3 ± 1.0 | 8.9 ± 0.7 | 9.8 ± 0.8 |
| 4j | 4-chlorophenylamino | 13.5 ± 1.1 | 10.1 ± 0.9 | 11.4 ± 1.0 |
| Etoposide | Reference Drug | 0.8 ± 0.1 | 1.5 ± 0.1 | 1.2 ± 0.1 |
Note: Data is derived from published studies on 2,6,9-trisubstituted purine derivatives.[1] The N9 substitution for these compounds was an isopropyl group.
This table compares the apoptosis-inducing efficiency of a standard agent, Staurosporine, which serves as a positive control in apoptosis validation experiments. While direct comparative data for this compound is not available, a successful candidate from this class would be expected to show significant induction of apoptosis, measurable by Annexin V staining.
| Compound | Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| Staurosporine | KG-1 | 1 µM for 3 hours | ~20%[7] |
| Staurosporine | KG-1 | 1 µM for 6 hours | ~50%[7] |
| Staurosporine | NKT | 1 µM for 6 hours | ~20%[7] |
| Purine Analog | Target Cell Line | Effective Concentration & Time | Target: > 20% |
Staurosporine is a potent, non-selective protein kinase inhibitor that reliably induces the intrinsic apoptosis pathway.[8]
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism, a series of standard cell-based assays should be performed.
Caption: General experimental workflow for validating apoptosis induction.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.[9]
-
Treatment: Treat cells with a serial dilution of the purine analog (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a defined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[9]
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value from the dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Plate and treat cells as described above. After treatment, collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
This assay quantifies the activity of key executioner caspases.
-
Cell Preparation: Plate and treat cells in a 96-well plate (white-walled for luminescence).
-
Reagent Addition: After treatment, add a luminogenic substrate for Caspase-3/7 (e.g., Caspase-Glo® 3/7 reagent) directly to the wells.[10] This reagent contains a substrate that produces a luminescent signal upon cleavage by active caspases.
-
Incubation: Incubate at room temperature for 30-60 minutes to allow the reaction to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active Caspase-3/7.[10]
Conclusion
The 2,6,9-trisubstituted purine scaffold represents a promising starting point for the development of novel anticancer agents. Compounds from this class demonstrate significant cytotoxicity and are hypothesized to function primarily through the induction of the intrinsic apoptosis pathway. Validating the mechanism of a specific analog like this compound requires rigorous experimental analysis, including cytotoxicity profiling, quantification of apoptotic cells, and confirmation of caspase cascade activation. By comparing these results against standard inducers like Staurosporine, researchers can effectively characterize the compound's potency and therapeutic potential. Further investigation is necessary to confirm the specific protein targets and fully elucidate the signaling events initiated by this class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Purine analogue - Wikipedia [en.wikipedia.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
A Comparative Guide to Benchmarking Novel Anticancer Agents: Cisplatin as a Case Study for Evaluating 2,6-Dichloro-9-phenyl-9h-purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the efficacy of novel anticancer compounds, using the well-established chemotherapeutic agent cisplatin as a benchmark. While the primary goal was to directly compare cisplatin with the novel compound 2,6-Dichloro-9-phenyl-9h-purine, an extensive review of publicly available scientific literature did not yield efficacy data, such as IC50 values or mechanistic studies, for this specific purine derivative.
Therefore, this document serves a dual purpose: it offers a detailed profile of cisplatin's efficacy and mechanism of action as a reference standard, and it provides the necessary experimental protocols for researchers to independently assess the potential of this compound or other novel compounds.
Cisplatin: A Benchmark Anticancer Agent
Cisplatin is a cornerstone of chemotherapy for various cancers, including testicular, ovarian, bladder, and lung cancers.[1][2] Its primary mechanism of action involves cross-linking with purine bases on DNA, which obstructs DNA replication and repair, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4][5]
Mechanism of Action and Signaling Pathways
Upon entering a cell, cisplatin undergoes aquation, becoming a reactive species that binds to the N7 position of guanine and adenine bases in DNA.[1][5] This binding results in the formation of intrastrand and interstrand cross-links, which distort the DNA double helix.[5][6] This DNA damage triggers a cascade of cellular responses, including the activation of stress-related signaling pathways involving p53 and mitogen-activated protein kinases (MAPKs), which converge on the intrinsic apoptotic pathway.[4][6][7] The cell cycle is arrested to allow for DNA repair; however, if the damage is too severe, apoptosis is initiated.[6]
Quantitative Efficacy Data for Cisplatin
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For cisplatin, IC50 values can vary significantly depending on the cancer cell line, exposure time, and the specific assay used. This variability underscores the importance of consistent experimental conditions when benchmarking new compounds.
| Cell Line | Cancer Type | Exposure Time (hours) | Reported IC50 (µM) |
| A549 | Lung Carcinoma | 24 | 10.91 ± 0.19 |
| A549 | Lung Carcinoma | 48 | 7.49 ± 0.16 |
| A549 | Lung Carcinoma | 72 | 9.79 ± 0.63 |
| Ovarian Carcinoma Cell Lines (Range) | Ovarian Carcinoma | Not Specified | 0.1 - 0.45 µg/ml |
Note: The IC50 values presented are examples from cited literature and may not be directly comparable due to differing experimental methodologies.[8][9]
The Potential of 2,6,9-Trisubstituted Purines
While specific data for this compound is lacking, the broader class of 2,6,9-trisubstituted purines has emerged as a promising scaffold for the development of anticancer agents. Several studies have synthesized and evaluated various derivatives, demonstrating their potential to induce apoptosis and inhibit cell cycle progression in cancer cell lines.[3][6][10] Some of these compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6] One study reported that a novel 2,6,9-trisubstituted purine derivative, compound 7h, showed greater potency than cisplatin in four out of seven tested cancer cell lines.[10]
Experimental Protocols for Efficacy Benchmarking
To facilitate the evaluation of this compound against cisplatin, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and cisplatin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1][11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[4][12]
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).[3][7][12]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][12]
Conclusion
While a direct comparison between this compound and cisplatin is not currently possible due to a lack of publicly available data on the former, this guide provides the necessary framework for such an evaluation. The detailed information on cisplatin serves as a robust benchmark, and the provided experimental protocols offer a clear path for researchers to generate the required data for novel compounds. The investigation of 2,6,9-trisubstituted purines as a class of potential anticancer agents is a promising area of research, and rigorous, standardized benchmarking against established drugs like cisplatin is essential for advancing new therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | C10H10Cl2N4O | CID 270265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 2,6-Disubstituted Purine Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 2,6-disubstituted purine compounds against several human cancer cell lines. The information is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.
The 2,6-disubstituted purine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. These compounds have demonstrated a wide range of biological activities, including the inhibition of critical cellular processes such as cell cycle progression and signal transduction. Their versatility allows for chemical modifications that can significantly impact their cytotoxic potency and selectivity against various cancer cell types. This guide summarizes key cytotoxicity data and outlines the experimental protocols used to generate these findings, offering a valuable resource for the evaluation and development of next-generation purine-based anticancer agents.
Data Presentation: Cytotoxicity of 2,6-Disubstituted Purine Derivatives
The following table summarizes the cytotoxic activity of selected 2,6-disubstituted purine compounds, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM) concentrations. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher cytotoxic potency.
| Compound ID | 2-Substitution | 6-Substitution | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| PD26-TL07 | Varies | Varies | HCT-116 (Colon) | Not Specified | 1.77 ± 0.35 | [1] |
| SW480 (Colon) | Not Specified | 1.51 ± 0.19 | [1] | |||
| MDA-MB-231 (Breast) | Not Specified | 1.25 ± 0.38 | [1] | |||
| AUM18 | Substituted | Substituted | Hct116 (Colon) | SRB | ~2.0 | [2] |
| T47D (Breast) | SRB | ~2.0 | [2] | |||
| Huh7 (Liver) | SRB | ~2.0 | [2] | |||
| AUM23 | Substituted | Substituted | Hct116 (Colon) | SRB | ~0.5 | [2] |
| T47D (Breast) | SRB | ~0.5 | [2] | |||
| Huh7 (Liver) | SRB | ~0.5 | [2] | |||
| AUM32 | Substituted | Substituted | Hct116 (Colon) | SRB | ~0.005 | [2] |
| T47D (Breast) | SRB | ~0.005 | [2] | |||
| Huh7 (Liver) | SRB | ~0.005 | [2] | |||
| Compound 4 | Propynylthio | Propynylthio | SNB-19 (Glioblastoma) | Not Specified | 0.07-4.08 µg/mL | [3] |
| C-32 (Melanoma) | Not Specified | 0.07-4.08 µg/mL | [3] | |||
| MDA-MB-231 (Breast) | Not Specified | 0.07-4.08 µg/mL | [3] | |||
| Compound 14 | Chloro | Dipropynylthio | SNB-19 (Glioblastoma) | Not Specified | 0.07-4.08 µg/mL | [3] |
| C-32 (Melanoma) | Not Specified | 0.07-4.08 µg/mL | [3] | |||
| MDA-MB-231 (Breast) | Not Specified | 0.07-4.08 µg/mL | [3] | |||
| Compound 15c | Chloro | Di(N-morpholinylbutynylthio) | SNB-19 (Glioblastoma) | Not Specified | 0.07-4.08 µg/mL | [3] |
| C-32 (Melanoma) | Not Specified | 0.07-4.08 µg/mL | [3] | |||
| MDA-MB-231 (Breast) | Not Specified | 0.07-4.08 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited are provided below. These protocols are fundamental for the accurate assessment of the cytotoxic effects of 2,6-disubstituted purine compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 2,6-disubstituted purine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Plate and treat cells with the test compounds in 96-well plates as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with water to remove the TCA and air dry the plates.
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.
-
Protein-Bound Dye Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader. The optical density is proportional to the total cellular protein, and thus to the cell number.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by some 2,6-disubstituted purine compounds and a typical experimental workflow for assessing cytotoxicity.
Caption: STAT3 signaling pathway and point of inhibition by certain 2,6-disubstituted purines.
Caption: General experimental workflow for determining the cytotoxicity of chemical compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dichloro-9-phenyl-9h-purine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-dichloro-9-phenyl-9h-purine, a chlorinated heterocyclic compound. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Hazard Summary:
Based on analogous compounds, this compound is expected to be:
Personal Protective Equipment (PPE):
All personnel handling this compound must wear appropriate PPE to prevent exposure.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, with high-temperature incineration being the preferred final treatment. Chlorinated organic compounds can be effectively destroyed at high temperatures, typically above 900°C, to ensure complete conversion to less harmful substances.[3][4]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially non-hazardous waste.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing this compound, use a designated, sealed, and labeled liquid waste container. The container must be compatible with the solvent used.
2. Waste Container Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 6971-26-2[5]
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
-
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure the storage area is equipped with secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
5. Accidental Spill Cleanup:
In the event of a spill, follow these procedures:
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Wear the appropriate PPE as listed in the table above.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Report the spill to your EHS department.
Disposal Workflow
Caption: Figure 1: Disposal Workflow for this compound.
Thermal Decomposition
High-temperature incineration of chlorinated aromatic compounds leads to their decomposition into simpler, more stable products. The expected primary decomposition products of this compound are:
-
Hydrogen Chloride (HCl)
-
Carbon Dioxide (CO₂)
-
Carbon Monoxide (CO)
-
Nitrogen Oxides (NOx)
-
Water (H₂O)
The thermal decomposition of dichlorobenzenes, which are structurally related, primarily yields hydrogen chloride.[7] Studies on the combustion of chlorobenzene also show the formation of these products.[3][4][8]
Logical Relationship of Safety and Disposal Procedures
Caption: Figure 2: Interrelationship of Safety and Disposal Procedures.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and local regulations for any additional requirements.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-11986484) | 6971-26-2 [evitachem.com]
- 6. fishersci.com [fishersci.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Personal protective equipment for handling 2,6-Dichloro-9-phenyl-9h-purine
This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dichloro-9-phenyl-9h-purine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data for similar compounds and general best practices for handling hazardous chemicals.
Hazard Summary:
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes, preventing serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat or protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | To avoid inhalation of dust, which may cause respiratory tract irritation.[1][2] |
Operational Plan for Safe Handling
A systematic approach is essential to ensure safety during the handling and use of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid generating dust when handling the solid form.[1] Use dry clean-up procedures for any spills.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Keep the container tightly sealed when not in use and store in a cool, dry place away from incompatible materials.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials, including unused product and contaminated PPE (gloves, wipes, etc.), should be collected in a designated, properly labeled, and sealed hazardous waste container.
2. Disposal Method:
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
It is recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure compliance.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
Experimental Workflow and Safety
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
